molecular formula C13H19N B062102 (2-Cyclopentyl-2-phenylethyl)amine CAS No. 175343-28-9

(2-Cyclopentyl-2-phenylethyl)amine

Katalognummer: B062102
CAS-Nummer: 175343-28-9
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: NHWNEYSOKMSPAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopentyl-2-phenylethyl)amine (CAS 175343-28-9) is a synthetic organic compound belonging to the class of aralkylamines . It features a molecular formula of C13H19N and a molecular weight of 189.30 g/mol . This primary amine is characterized by a phenylethylamine backbone substituted with a cyclopentyl group at the beta-carbon position, a structure that aligns it with a broad family of biologically relevant phenethylamine compounds . The compound's estimated physical properties include a boiling point of approximately 290.9°C and a flash point of 121.7°C . It is supplied as a research chemical for use in laboratory settings only. As a specialized phenethylamine derivative, this amine serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . Researchers can utilize its structure to explore structure-activity relationships, particularly in the design and development of novel compounds that interact with neurological targets, given the known activity of the phenethylamine core as a central nervous system stimulant and its role as a trace amine . Its mechanism of action in research contexts is likely derived from its structural similarity to endogenous amines and neurotransmitters, making it a candidate for investigating trace amine-associated receptor 1 (TAAR1) and other monoaminergic systems . This product is intended for research purposes and forensic analysis in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-cyclopentyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWNEYSOKMSPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589439
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175343-28-9
Record name 2-Cyclopentyl-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight of 2-cyclopentyl-2-phenylethylamine free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-cyclopentyl-2-phenylethylamine , a specialized beta-substituted phenethylamine scaffold used in medicinal chemistry (e.g., NK1 antagonists) and fragrance synthesis (structural analogs of Peonile®).

Molecular Weight, Structural Analysis, and Synthesis Protocols

Physicochemical Core

The determination of the molecular weight for 2-cyclopentyl-2-phenylethylamine is derived from standard atomic weights (


, 

,

).
Molecular Weight Calculation

The free base form consists of a phenethylamine backbone with a cyclopentyl substitution at the


-position (relative to the nitrogen).
ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1312.011156.143
Hydrogen (H) 191.00819.152
Nitrogen (N) 114.00714.007
Total MW -- -- 189.30 g/mol
  • Exact Mass (Monoisotopic): 189.1517 Da[1]

  • Molecular Formula:

    
    [1]
    
  • IUPAC Name: 2-cyclopentyl-2-phenylethanamine (or

    
    -cyclopentyl-
    
    
    
    -phenylethylamine)
  • CAS Registry: 175343-28-9 (Note: Databases often conflate isomers; verify structure via NMR).

Structural Topology

Unlike standard phenethylamines (e.g., amphetamine), this molecule possesses a bulky lipophilic domain at the


-carbon.
  • 
    -Carbon (
    
    
    
    ):
    Methylene group (
    
    
    ) attached to the primary amine.
  • 
    -Carbon (
    
    
    
    ):
    Chiral center bonded to the phenyl ring, the cyclopentyl ring, and the
    
    
    -methylene.

Synthesis & Production Protocol

The most robust route for synthesizing the free base is the Nitrile Reduction Pathway . This method is self-validating because the intermediate nitrile characteristic peak (


 IR) disappears upon successful reduction to the amine.
Pathway Visualization

The following diagram outlines the logical flow from precursors to the final free base.

SynthesisPathway Figure 1: Synthesis of 2-cyclopentyl-2-phenylethylamine via Nitrile Reduction. Start Phenylacetonitrile (C8H7N) Intermed Intermediate: 2-Cyclopentyl-2-phenylacetonitrile Start->Intermed Alkylation (SN2) Reagent1 Cyclopentyl Bromide + NaH (Base) Reagent1->Intermed Product Target: 2-Cyclopentyl-2-phenylethylamine Intermed->Product Reduction Reagent2 LiAlH4 (THF) or Raney Ni/H2 Reagent2->Product

Detailed Methodology (Step-by-Step)
Phase 1: Alkylation (Formation of the Carbon Skeleton)

Objective: Attach the cyclopentyl ring to the benzylic position of phenylacetonitrile.

  • Setup: Charge a flame-dried 3-neck flask with Sodium Hydride (NaH, 1.1 eq) in anhydrous THF under Argon.

  • Addition: Cool to

    
    . Add Phenylacetonitrile  (1.0 eq) dropwise. Evolution of 
    
    
    
    gas confirms deprotonation.
  • Reaction: Add Cyclopentyl bromide (1.1 eq). Allow to warm to room temperature and reflux for 4–6 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting nitrile (

    
    ) and appearance of the heavier product (
    
    
    
    ) confirms alkylation.
  • Workup: Quench with saturated

    
    , extract with ether, and concentrate to yield 2-cyclopentyl-2-phenylacetonitrile.
    
Phase 2: Reduction (Formation of the Amine)

Objective: Convert the nitrile (


) to the primary amine (

).
  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH

    
    )  (2.0 eq) in dry THF at 
    
    
    
    .
  • Addition: Dissolve the intermediate nitrile in THF and add dropwise to the LAH suspension. Caution: Exothermic.

  • Reflux: Heat to reflux for 12 hours to ensure complete reduction of the triple bond.

  • Quench (Fieser Method): Cool to

    
    . Add water (
    
    
    
    volume of LAH mass), then 15% NaOH (
    
    
    ), then water (
    
    
    ).
  • Isolation: Filter the granular aluminum salts. Evaporate the filtrate to obtain the 2-cyclopentyl-2-phenylethylamine free base as a pale yellow oil.

Analytical Characterization

To ensure the integrity of the molecule, compare experimental data against these predicted parameters.

Nuclear Magnetic Resonance ( -NMR)
  • Aromatic Region (7.1–7.4 ppm): Multiplet (5H) corresponding to the phenyl ring.

  • Benzylic Methine (2.6–2.8 ppm): A distinct multiplet (

    
    ) representing the chiral 
    
    
    
    -carbon (
    
    
    ).
  • Methylene (

    
    -CH
    
    
    
    ):
    Doublet of doublets (
    
    
    ) around 2.9–3.1 ppm, adjacent to the nitrogen.
  • Cyclopentyl Ring (1.1–1.9 ppm): Complex multiplets (

    
    ) representing the aliphatic ring.
    
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Look for a tropylium ion peak (

    
    ) characteristic of the benzyl fragment.
    

Applications & Context

This molecule serves as a critical intermediate in two primary fields:

  • Medicinal Chemistry: It acts as a lipophilic scaffold for NK1 receptor antagonists (substance P inhibitors) and specific monoamine transporter modulators. The cyclopentyl group provides steric bulk that increases selectivity compared to the unsubstituted phenethylamine.

  • Fragrance Industry: Structural analogs (nitriles and amines) of this scaffold are related to Peonile® (2-cyclohexylidene-2-phenylacetonitrile), used for their stability and floral/geranium odor profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for C13H19N. Retrieved from [Link]

  • American Chemical Society (2023). Molecule of the Week: 2-Phenylethylamine. Retrieved from [Link]

Sources

Steric Modulation of Phenethylamine Derivatives: The N-Cyclopentyl Motif

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric and pharmacological impact of the cyclopentyl group within phenethylamine (PEA) derivatives.

Executive Summary

The phenethylamine (PEA) scaffold serves as the backbone for a vast class of monoaminergic modulators, including neurotransmitters, psychostimulants, and hallucinogens. Modification of the amine nitrogen is a critical determinant of pharmacodynamic profile. While


-methylation (e.g., Methamphetamine) generally preserves or enhances substrate activity at monoamine transporters (MATs), bulkier aliphatic substitutions often precipitate a "pharmacological cliff," shifting the mechanism from substrate release to reuptake inhibition or inactivity.

This guide focuses on the


-cyclopentyl  substituent.[1][2] Unlike the planar, aromatic benzyl group found in super-potent 5-HT2A agonists (e.g., 25I-NBOMe), the cyclopentyl group introduces significant aliphatic bulk (

-value

0.6–0.8 kcal/mol) with a puckered, non-planar geometry. This steric profile creates unique exclusion phenomena within the orthosteric binding sites of the Dopamine Transporter (DAT) and the Serotonin 5-HT2A receptor.

Distinction Note: This guide distinguishes between


-cyclopentyl phenethylamines  (phenyl ring intact, cyclopentyl on nitrogen) and cyclopentyl-scaffold analogs  (e.g., Cyclopentamine, where the phenyl ring is replaced by a cyclopentyl ring).

Molecular Architecture & Steric Parameters[3][4][5][6]

The cyclopentyl group is not merely a "larger methyl"; it introduces specific conformational constraints and lipophilic volume that dictate receptor ligand fit.

Steric Parameters
SubstituentApprox. Cone Angle (°)Lipophilicity (

)
Conformational Geometry
Methyl (

)
145°0.56Tetrahedral, freely rotating
Ethyl (

)
175°1.02Flexible chain
Cyclopentyl (

)
~200°+ 2.14 Envelope/Twist (Puckered)
Benzyl (

)
~215°2.01Planar aromatic ring
The "Envelope" Clash

Unlike the benzene ring of an


-benzyl group, which can slide into narrow hydrophobic clefts (via 

-

stacking), the cyclopentyl ring exists in a dynamic equilibrium between "envelope" and "half-chair" conformations. This 3D "thickness" often prevents the molecule from accessing the deep S1 binding site of monoamine transporters, which is optimized for flat or small substituents.

Pharmacodynamic Implications[7][8]

Monoamine Transporters (DAT/NET/SERT)

The primary amine (Amphetamine) and secondary methyl-amine (Methamphetamine) are substrates for DAT/NET, meaning they are translocated into the neuron to trigger reverse transport (efflux).

  • The Steric Cliff: As the

    
    -substituent grows (Methyl 
    
    
    
    Ethyl
    
    
    Propyl), substrate activity declines.
  • N-Cyclopentyl Effect: The cyclopentyl group exceeds the steric limit for translocation. It is too bulky to allow the "occlusion" conformational change required for transport. Consequently,

    
    -cyclopentyl phenethylamines typically lose releasing agent  capabilities.
    
  • Inhibitor Potential: Instead of release, these compounds may act as weak reuptake inhibitors (blockers) if they can bind to the S1 site without being transported, or they may become inactive if the bulk prevents S1 entry entirely.

Serotonin 5-HT2A Receptor

In the context of psychedelics (e.g., 2C-x series),


-benzylation (NBOMe) dramatically increases affinity by accessing a specific hydrophobic pocket (residues Phe339/Phe340).
  • Lack of Aromaticity: The

    
    -cyclopentyl group provides lipophilic bulk similar to benzyl but lacks the aromatic system required for 
    
    
    
    -stacking interactions within this pocket.
  • Result:

    
    -cyclopentyl derivatives of 2C-x compounds generally show significantly reduced affinity  compared to their 
    
    
    
    -benzyl counterparts. The steric bulk is present, but the binding enthalpy provided by the aromatic interaction is missing, leading to a "steric clash without compensation."
Comparative Case: Cyclopentamine
  • Structure: 1-cyclopentyl-

    
    -methylpropan-2-amine.
    
  • Mechanism: Here, the cyclopentyl ring replaces the phenyl ring. Because the cyclopentyl ring is roughly the same size as a phenyl ring (bioisostere), the molecule retains the ability to fit into the DAT/NET substrate site.

  • Outcome: Cyclopentamine remains a potent norepinephrine releasing agent (decongestant), proving that the scaffold can tolerate a cyclopentyl group, even if the nitrogen cannot.

Visualized SAR Logic (Graphviz)

The following diagram illustrates the "Steric Cliff" and the bifurcation of activity based on substitution site.

SAR_Logic cluster_N_Sub N-Substitution (R) cluster_Targets Biological Targets PEA Phenethylamine Scaffold (Phenyl-CH2-CH2-NH-R) Methyl R = Methyl (Methamphetamine) PEA->Methyl Ethyl R = Ethyl PEA->Ethyl Cyclopentyl R = Cyclopentyl PEA->Cyclopentyl Benzyl R = Benzyl (NBOMe) PEA->Benzyl DAT DAT/NET Transporter (Substrate Site) Methyl->DAT High Potency (Releaser) Ethyl->DAT Reduced Potency (Mixed) Cyclopentyl->DAT Steric Clash (Weak Inhibitor/Inactive) HT2A 5-HT2A Receptor (Agonist Site) Cyclopentyl->HT2A Low Affinity (No Pi-Stacking) Benzyl->HT2A High Affinity (Hydrophobic Pocket Fit)

Caption: SAR decision tree showing the divergence in activity. N-Cyclopentyl substitution generally leads to loss of efficacy at both MATs (due to bulk) and 5-HT2A (due to lack of aromaticity) compared to Methyl and Benzyl analogs respectively.

Experimental Protocols

Synthesis: Reductive Amination

To synthesize an


-cyclopentyl phenethylamine derivative (e.g., 

-cyclopentylamphetamine), the standard protocol utilizes a reductive amination between the ketone precursor and cyclopentylamine.

Reaction Scheme: Phenylacetone + Cyclopentylamine --(NaBH4 / MeOH)--> N-Cyclopentylamphetamine

Protocol Steps:

  • Imine Formation:

    • Dissolve Phenylacetone (1.0 eq) and Cyclopentylamine (1.2 eq) in anhydrous Methanol (10 mL/g).

    • Add a dehydrating agent (e.g., anhydrous

      
       or molecular sieves) to push equilibrium.
      
    • Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor via TLC (disappearance of ketone).

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise over 30 minutes. Caution: Exothermic gas evolution.
      
    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with

      
       followed by acidification with dilute 
      
      
      
      (pH < 2) to hydrolyze any borate complexes.
    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.

    • Basify aqueous layer with

      
       (pH > 12).
      
    • Extract freebase amine into DCM (3x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Convert to Hydrochloride salt using ethereal

      
       for crystallization. Recrystallize from IPA/Et2O.
      
Binding Affinity Assay (Radioligand Displacement)

To quantify the steric penalty, determine the


 at the 5-HT2A receptor.

Materials:

  • Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Test Compound:

    
    -cyclopentyl derivative (10 concentrations, 
    
    
    
    to
    
    
    M).

Workflow:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer; centrifuge to isolate membrane fraction.

  • Incubation: Mix membranes (20 µg protein) + Radioligand (0.5 nM) + Test Compound. Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

Synthesis_Workflow Precursors Phenylacetone + Cyclopentylamine Imine Imine Intermediate (Schiff Base) Precursors->Imine MeOH, RT, 4h Reduction Reduction (NaBH4, 0°C) Imine->Reduction Hydride Addition Workup Acid/Base Extraction Reduction->Workup Quench Product N-Cyclopentyl Phenethylamine (HCl) Workup->Product Crystallization

Caption: Step-by-step reductive amination pathway for installing the N-cyclopentyl group.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • Glennon, R. A., et al. (1994). Influence of amine substituents on 5-HT2A versus 5-HT2C binding affinity. Journal of Medicinal Chemistry.

  • PubChem. (2025). Cyclopentamine Compound Summary. National Library of Medicine.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

novel beta-substituted phenethylamine analogs literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of novel beta-substituted phenethylamine analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, pharmacology, and structure-activity relationships of this important class of compounds, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and protocol choices. Our focus is on providing a self-validating framework grounded in authoritative scientific literature.

Introduction: The Significance of the Beta-Position

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[1] While substitutions on the aromatic ring and the amine terminus have been extensively explored, modifications at the beta (β) carbon of the ethylamine side chain offer a nuanced and powerful method for modulating pharmacological activity.

Substitution at the β-position directly influences a molecule's interaction with key biological targets by introducing steric bulk, altering electronic properties, and creating new hydrogen-bonding opportunities. This can profoundly affect a compound's affinity and efficacy at monoamine transporters and G-protein coupled receptors (GPCRs), including trace amine-associated receptors (TAARs), adrenergic, and serotonergic receptors.[2][[“]] For instance, the addition of a β-hydroxyl group is a key structural feature of norepinephrine and is critical for its activity at adrenergic receptors.[[“]] Similarly, a β-methoxy group has been shown to produce psychotomimetic agents, highlighting the dramatic functional changes that can arise from this single modification.[4][5]

This guide will explore these subtleties, providing the foundational knowledge required to design, synthesize, and characterize novel β-substituted phenethylamine analogs for therapeutic development.

Section 1: Core Synthetic Strategies

The synthesis of β-substituted phenethylamines relies on established organic chemistry principles. The choice of a specific route is often dictated by the desired β-substituent and the availability of starting materials. Here, we detail two robust and widely applicable methodologies.

Synthesis of β-Hydroxyphenethylamines via Reduction of α-Aminoketones

The introduction of a β-hydroxyl group is a common objective, creating analogs of endogenous catecholamines. A reliable method involves the reduction of an intermediate α-aminoketone, which can be synthesized from a substituted benzoyl cyanide.

Experimental Protocol: Synthesis of a Generic β-Hydroxyphenethylamine

  • Step 1: Synthesis of the α-Aminoketone (Not Detailed). Start with the appropriate substituted benzoyl cyanide. This undergoes a series of reactions, often involving protection/deprotection steps and nucleophilic addition of an amine, to yield the corresponding α-amino-ketone hydrochloride. The causality here is to build the carbon-nitrogen bond adjacent to the future hydroxyl-bearing carbon.

  • Step 2: Reduction of the Ketone.

    • Dissolve the α-amino-ketone hydrochloride (1.0 eq) in methanol. The choice of a protic solvent like methanol is crucial for solubilizing the salt and facilitating the reduction.

    • Cool the solution to 0°C in an ice bath. This is a standard precaution to control the exothermic reaction with the reducing agent.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. NaBH₄ is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the aromatic ring. Adding it slowly prevents a runaway reaction.

    • Stir the reaction mixture at room temperature for 4 hours to ensure complete reduction.

  • Step 3: Work-up and Purification.

    • Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic. This neutralizes the excess borohydride and the borate esters formed.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with dichloromethane (DCM) to remove any non-polar impurities. The protonated product remains in the aqueous layer.

    • Basify the aqueous layer with 2M sodium hydroxide (NaOH) to a pH > 12. This deprotonates the amine, making the product soluble in organic solvents.

    • Extract the product into DCM (3 x 50 mL). Multiple extractions ensure efficient recovery.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude β-hydroxyphenethylamine.

    • Purify the product via column chromatography on silica gel.

Synthesis of β-Methylphenethylamines via Reduction of Nitrostyrenes

Introducing an alkyl group like methyl at the β-position can enhance metabolic stability and alter receptor interaction. A highly effective method for this is the reduction of a substituted β-methyl-β-nitrostyrene.

Experimental Protocol: Synthesis of a Generic β-Methylphenethylamine

  • Step 1: Synthesis of the Nitrostyrene (Not Detailed). A substituted benzaldehyde is condensed with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-methyl-β-nitrostyrene. This Henry reaction is a classic C-C bond-forming reaction essential for creating the required backbone.

  • Step 2: Reduction of the Nitroalkene.

    • In a flask under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (3.0 eq) to anhydrous tetrahydrofuran (THF). LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond simultaneously. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

    • Cool the suspension to 0°C.

    • Add a solution of the β-methyl-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise. The dropwise addition is necessary to control the highly exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours to drive the reaction to completion.

  • Step 3: Work-up and Purification (Fieser method).

    • Cool the reaction mixture to 0°C.

    • Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This specific quenching procedure is a well-established safety protocol that precipitates the aluminum salts as a granular solid, making them easy to filter.

    • Stir the resulting mixture vigorously for 30 minutes.

    • Filter the granular precipitate through a pad of Celite and wash the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in 1M HCl and wash with ether to remove any non-basic impurities.

    • Basify the aqueous layer with solid NaOH and extract the product with ether.

    • Dry the combined ether extracts, filter, and concentrate to yield the β-methylphenethylamine. Further purification can be achieved by distillation or salt formation.

Workflow Visualization

G cluster_0 Route A: Beta-Hydroxy Analogs cluster_1 Route B: Beta-Alkyl Analogs BenzoylCyanide Substituted Benzoyl Cyanide AlphaAminoKetone α-Amino-ketone BenzoylCyanide->AlphaAminoKetone Multi-step synthesis Reduction_A Reduction (NaBH4) AlphaAminoKetone->Reduction_A BetaHydroxy β-Hydroxyphenethylamine Reduction_A->BetaHydroxy Benzaldehyde Substituted Benzaldehyde Nitroalkene β-Alkyl-β-nitrostyrene Benzaldehyde->Nitroalkene Henry Reaction (e.g., + Nitroethane) Reduction_B Reduction (LiAlH4) Nitroalkene->Reduction_B BetaAlkyl β-Alkylphenethylamine Reduction_B->BetaAlkyl

Caption: General synthetic workflows for β-hydroxy and β-alkyl phenethylamine analogs.

Section 2: Pharmacological Characterization & Core Assays

The biological activity of novel analogs must be determined through a systematic screening process. The primary targets for phenethylamines are the monoamine transporters (DAT, NET, SERT) and various GPCRs.

Monoamine Transporter Uptake Assays

These assays quantify a compound's ability to inhibit the reuptake of neurotransmitters from the synaptic cleft, a key mechanism for many stimulants and antidepressants.[6]

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol uses human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Cell Culture: Culture hDAT-HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Assay Preparation:

    • Plate the cells in a 96-well plate at a density of 40,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution in Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration in the assay should be <0.1% to avoid cell toxicity.

  • Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Add 50 µL of the test compound dilution (or vehicle for control) to each well. Add a high concentration of a known inhibitor (e.g., GBR-12909) for non-specific uptake wells.

    • Pre-incubate for 10 minutes at 37°C. This allows the compound to bind to the transporter.

    • Add 50 µL of KRH buffer containing [³H]-Dopamine to a final concentration of 10 nM.

    • Incubate for exactly 10 minutes at 37°C. This time is optimized to be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer. The cold temperature immediately stops all transporter activity.

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS).

  • Quantification:

    • Transfer the lysate to a scintillation vial with 4 mL of scintillation cocktail.

    • Quantify the amount of [³H]-Dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total uptake) - (Non-specific uptake).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) using a non-linear regression curve fit (log(inhibitor) vs. response).

GPCR Functional Assays: TAAR1 Activation

Trace Amine-Associated Receptor 1 (TAAR1) is a key GPCR that modulates monoaminergic systems.[1] Its activation typically leads to Gαs protein coupling and an increase in intracellular cyclic AMP (cAMP).

Experimental Protocol: TAAR1 cAMP Accumulation Assay

This protocol uses CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Cell Culture and Plating: Culture and plate hTAAR1-expressing cells as described in the DAT assay.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor, essential for preventing the degradation of cAMP and thus amplifying the signal.

    • Add serial dilutions of the test compound (agonist) to the wells.

    • Incubate for 30 minutes at 37°C to stimulate the receptor.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a similar HTRF (Homogeneous Time-Resolved Fluorescence) assay. These kits are highly sensitive and have a high signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw fluorescence/luminescence signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration versus the log concentration of the test compound.

    • Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect) values using a non-linear regression curve fit (log(agonist) vs. response).

Section 3: Structure-Activity Relationship (SAR) Analysis

The systematic modification of the phenethylamine scaffold reveals key insights into the structural requirements for biological activity.

The Influence of β-Substituents
  • β-Hydroxyl Group: The presence of a β-hydroxyl group, particularly in the (R)-enantiomer, is often crucial for activity at adrenergic receptors, mimicking the structure of norepinephrine.[[“]] This group can act as a hydrogen bond donor, stabilizing the ligand-receptor complex.

  • β-Methoxy Group: Replacing the hydroxyl with a methoxy group blocks this hydrogen bond donation and adds lipophilicity. This change can drastically alter pharmacology, reducing adrenergic activity while potentially increasing activity at other sites, leading to psychotomimetic effects in some ring-substituted analogs.[4][5]

  • β-Methyl Group: The addition of a small alkyl group like methyl is generally well-tolerated at TAAR1.[2] It can increase metabolic stability by sterically hindering monoamine oxidase (MAO) and may enhance dopaminergic activity.

  • β-Keto Group (Cathinones): While not a simple substitution, the oxidation of the β-hydroxyl to a ketone forms the cathinone class. This modification significantly impacts transporter interactions, often leading to potent dopamine and norepinephrine releasing agents.

Synergistic Effects with Other Substitutions

The effect of a β-substituent is not independent; it acts in concert with substitutions on the aromatic ring and the amine.

  • Aromatic Ring: Ring substitutions determine the molecule's interaction with specific sub-pockets in the receptor binding site. For example, at the dopamine transporter, substitutions on the phenyl ring can greatly influence inhibitory activity.[6]

  • Amine Group: N-alkylation can also modulate activity. N-methylation is often tolerated, but larger N-alkyl groups can decrease potency at TAAR1 and shift activity towards adrenergic receptors.[2][[“]]

Quantitative SAR Data for DAT Inhibition

Compound Classβ-SubstituentAromatic Substituent(s)Amine SubstituentDAT Inhibition IC₅₀ (µM)Citation
Arylalkylamine-H4-Methyl-H0.1 - 1.0[6]
Arylalkylamine-H2,5-Dimethoxy-H> 10[6]
Arylalkylamine-HPhenylMethyl0.01 - 0.1[6]
Amino-ketone=OPhenylMethyl0.1 - 1.0[6]
Amino-ketone=O4-ChlorophenylPyrrolidine0.01 - 0.1[6]

Note: Data is presented in ranges as reported in the source literature. Exact values vary for specific isomers and compounds within the class.

Section 4: Downstream Signaling Mechanisms

Understanding the intracellular signaling cascades triggered by these analogs is crucial for predicting their physiological effects.

TAAR1 Signaling Cascade

TAAR1 is a versatile GPCR that primarily couples to Gαs, but can also interact with other G-proteins.

  • Canonical Gαs Pathway: Upon agonist binding, TAAR1 activates Gαs, which in turn stimulates adenylyl cyclase (AC). AC converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and neurotransmitter release.

G cluster_0 TAAR1 Signaling Pathway Ligand β-Substituted Phenethylamine (Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates

Caption: Canonical Gαs-cAMP signaling pathway activated by TAAR1 agonists.

5-HT₂ₐ Receptor Signaling

Many substituted phenethylamines are potent agonists at the serotonin 2A receptor (5-HT₂ₐR), which is primarily linked to hallucinogenic effects.[7][8]

  • Canonical Gαq Pathway: Agonist binding to the 5-HT₂ₐR activates the Gαq protein. Gαq then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade leads to a wide range of cellular responses.

Section 5: Therapeutic Potential and Future Directions

The nuanced pharmacology of β-substituted phenethylamines makes them attractive candidates for various therapeutic areas.

  • CNS Disorders: By carefully tuning activity at DAT, NET, and TAAR1, it may be possible to develop novel treatments for ADHD, depression, and narcolepsy with improved side-effect profiles compared to traditional amphetamines.[6][9]

  • Drug Addiction: Compounds that act as partial agonists or biased ligands at these targets could serve as replacement therapies for stimulant abuse.[10]

  • Beyond the CNS: Research has also explored the potential of phenethylamine derivatives as antimicrobial and anticancer agents, demonstrating that the scaffold is versatile and not limited to neurological targets.[11] Recently, substituted phenethylamines have been investigated for treating inflammatory and neurological disorders via 5-HT2A receptor modulation at sub-hallucinogenic doses.[12]

The future of this field lies in biased agonism—designing ligands that preferentially activate specific downstream pathways (e.g., G-protein vs. β-arrestin pathways) at a given receptor. This approach could separate desired therapeutic effects from unwanted side effects, representing the next frontier in rational drug design for this compound class.

References

  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90.

  • Yousuf, A., et al. (2011). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry Letters, 21(24), 7433-7438.

  • Stohs, S. J. (n.d.). Structure-activity relationships of phenethylamines at alpha and beta adrenergic receptors: Key determinants and selectivity. Consensus, Accessed February 20, 2026.

  • Standridge, R. T., et al. (1976). Ring-substituted β-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Pharmacy and Pharmacology, 28(11), 898.

  • Goksen, S., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106185.

  • Kim, M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90.

  • Kim, M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200-209.

  • Standridge, R. T., et al. (1976). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry, 19(11), 1400-1404.

  • Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200-209.

  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468.

  • Wikipedia contributors. (2024, February 13). Phenethylamine. In Wikipedia, The Free Encyclopedia.

  • Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1-2.

Sources

Technical Guide: Solubility Profiling of 2-Cyclopentyl-2-phenylethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile and determination protocols for 2-cyclopentyl-2-phenylethylamine hydrochloride , a specialized phenethylamine derivative.

Executive Summary

2-Cyclopentyl-2-phenylethylamine HCl (CAS 175343-28-9 for free base) is a lipophilic analog of phenethylamine. Unlike its parent compound, which exhibits high water solubility (>500 mg/mL), the introduction of a cyclopentyl group at the


-position significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy.

This guide addresses the specific solubility challenges posed by this structural modification. While exact literature values for this specific analog are sparse, structural QSAR analysis predicts a water solubility range of 10–50 mg/mL at neutral pH, significantly lower than simple phenethylamines. This guide provides the definitive experimental protocols required to validate this value for formulation and pharmacokinetic studies.

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.

PropertyValue / DescriptionImpact on Solubility
Chemical Structure

-Cyclopentyl-

-phenylethylamine HCl
High Lipophilicity: The cyclopentyl ring adds ~5 carbons of hydrophobic bulk, reducing water interaction compared to PEA.
Molecular Weight ~225.76 g/mol (HCl salt)Moderate MW favors dissolution, but steric bulk hinders solvation.
Predicted LogP ~3.2 - 3.8 (Free Base)High LogP indicates poor intrinsic aqueous solubility; salt formation is critical for bioavailability.
pKa (Predicted) ~9.5 – 9.8 (Amine)Basic. Solubility is highly pH-dependent. High solubility at pH < 7.5; precipitates at pH > 8.0.
Melting Point High (>200°C predicted for HCl salt)High lattice energy requires significant solvation energy to overcome, limiting saturation concentration.
Structural Logic: The "Grease" Factor

The cyclopentyl group acts as a "grease ball" (lipophilic domain) attached to the ethylamine backbone. While the hydrochloride salt form provides a charged, hydrophilic head group (


), the hydrophobic surface area of the cyclopentyl and phenyl rings competes against water solvation.
  • Result: The compound behaves as an amphiphile. At high concentrations, it may exhibit self-association or micelle-like behavior before precipitating.

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility (Shake-Flask)

Objective: Determine the thermodynamic solubility saturation point.

Reagents:

  • Deionized Water (pH 7.0)

  • Phosphate Buffer (pH 7.4)

  • 0.1N HCl (Simulated Gastric Fluid)

Workflow:

  • Preparation: Add excess solid 2-cyclopentyl-2-phenylethylamine HCl to 5 mL of solvent in a glass vial. (Start with ~50 mg).[1]

  • Equilibration: Agitate at 25°C for 24 hours. (Use a rotary shaker, not a stir bar, to avoid grinding the crystal lattice).

  • Phase Separation: Filter supernatant through a 0.45 µm PVDF filter (low protein binding).

  • Analysis: Dilute filtrate 1:100 with mobile phase and inject into HPLC.

Protocol B: pH-Solubility Profiling

Objective: Define the pH at which the salt disproportionates to the insoluble free base.

Since the pKa is ~9.5, the solubility (


) follows the Henderson-Hasselbalch relationship:


  • pH 1.2 - 6.0: High solubility (Ionized form

    
     dominates).
    
  • pH > 8.0: Solubility drops exponentially as free base (

    
    ) forms.
    

Visualization of Methodologies

Diagram 1: Solubility Determination Workflow

This flowchart outlines the critical decision points in the solubility assay to ensure data integrity.

SolubilityWorkflow Start Start: Excess Compound Solvent Add Solvent (Water/Buffer) Start->Solvent Agitate Agitate 24h @ 25°C (Thermodynamic Eq) Solvent->Agitate CheckSolid Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm) CheckSolid->Filter Yes AddMore->Agitate Dilute Dilute & HPLC Filter->Dilute Calc Calculate S (mg/mL) Dilute->Calc

Caption: Standard Operating Procedure for Thermodynamic Solubility Determination via Shake-Flask Method.

Diagram 2: pH-Dependent Solubility Logic

This diagram illustrates the mechanism of precipitation for amine salts like 2-cyclopentyl-2-phenylethylamine HCl.

pHSolubility LowPH pH < pKa (Acidic) Species: R-NH3+ (Ionized) HighSol High Solubility (>10 mg/mL) LowPH->HighSol Stable Salt Transition pH Approach pKa (~9.5) Deprotonation Begins LowPH->Transition Add Base (OH-) HighPH pH > pKa (Basic) Species: R-NH2 (Neutral) Transition->HighPH Precip Precipitation (Solubility < 0.1 mg/mL) HighPH->Precip Hydrophobic Effect

Caption: Mechanism of solubility loss for lipophilic amines as pH increases.

Analytical Method (HPLC-UV)

Do not rely on gravimetric analysis (weighing the residue) as it is prone to error from residual solvent or hydrates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Note: High organic content (e.g., 50% B) may be needed to elute the lipophilic cyclopentyl moiety.

  • Detection: UV @ 210 nm (Amine absorption) or 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.

Conclusion & Recommendation

For 2-cyclopentyl-2-phenylethylamine HCl , the estimated water solubility is moderate (10–50 mg/mL) . It is significantly less soluble than phenethylamine HCl due to the steric bulk of the cyclopentyl group.

Critical Recommendation: Always maintain the pH of the solution below 6.0 during formulation. If the pH drifts above 8.0, the compound will likely precipitate as an oily free base, compromising dosing accuracy and bioavailability.

References

  • Chemical Identity: 2-cyclopentyl-2-phenylethan-1-amine. CAS 175343-28-9 (Free Base). Sigma-Aldrich / Merck KGaA. Link

  • Solubility Methodology: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
  • Phenethylamine Analogs: "2-Phenethylamines in Medicinal Chemistry: A Review". Molecules, 2023.[2][3][4] Link

  • General Solubility Equation: Jain, N., & Yalkowsky, S. H. (2001). "Estimation of the aqueous solubility I: application to organic nonelectrolytes". Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

preparation of beta-cyclopentyl-beta-phenylethylamine via Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of α-Cyclopentyl-β-phenylethylamine via a Grignard-Mediated C-C Bond Formation and Subsequent Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of α-cyclopentyl-β-phenylethylamine, a valuable molecular scaffold for pharmaceutical research. The described two-step, one-pot protocol leverages the power of Grignard chemistry for efficient carbon-carbon bond formation, followed by a reductive amination to yield the target primary amine. We detail the underlying reaction mechanisms, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling organometallic reagents, and present methods for product characterization. This application note is designed to equip researchers with the technical expertise and field-proven insights necessary for the successful and safe execution of this synthesis.

Introduction and Synthetic Strategy

β-Phenylethylamine and its derivatives represent a core structural motif in a vast array of neuroactive compounds, natural products, and pharmaceutical agents.[][2] The introduction of sterically demanding groups, such as a cyclopentyl moiety, can significantly influence the pharmacological profile of these molecules by altering their binding affinity, selectivity, and metabolic stability.

The target molecule for this protocol is 1-cyclopentyl-2-phenylethan-1-amine , more systematically named α-cyclopentyl-β-phenylethylamine . This nomenclature is used to precisely identify the substitution pattern, which is the logical outcome of the synthetic route described herein.

Our strategy is centered on the reaction between benzyl cyanide (phenylacetonitrile) and a cyclopentyl Grignard reagent. This approach involves two key transformations:

  • Nucleophilic Addition: A Grignard reagent, cyclopentylmagnesium bromide, is used to form a new carbon-carbon bond by attacking the electrophilic carbon of the nitrile group in benzyl cyanide.[3][4]

  • Reductive Amination: The intermediate imine, formed after the initial addition, is reduced in situ to the desired primary amine. This avoids the common hydrolysis pathway which would otherwise lead to a ketone.[5][6] This two-step, one-pot synthesis provides an efficient and direct route to the target compound.

Reaction Mechanisms and Scientific Principles

A thorough understanding of the underlying chemical principles is critical for optimizing reaction conditions and ensuring safety.

Part A: Formation of the Grignard Reagent

The synthesis begins with the preparation of cyclopentylmagnesium bromide. This involves the reaction of cyclopentyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7]

C₅H₉Br + Mg --(anhydrous ether)--> C₅H₉MgBr

The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[8] The entire process is highly moisture-sensitive, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.[9][10]

Part B: Nucleophilic Attack on Benzyl Cyanide

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the cyclopentyl group.[6] This nucleophile readily attacks the electrophilic carbon atom of the nitrile in benzyl cyanide. The C≡N triple bond is polarized towards the nitrogen, making the carbon an ideal site for attack. This addition breaks one of the π-bonds, forming a new carbon-carbon bond and resulting in a resonance-stabilized magnesium iminate salt intermediate.[3][5][11]

Part C: Imine Reduction

In many Grignard reactions involving nitriles, the reaction is terminated by an aqueous acid workup, which hydrolyzes the imine intermediate to a ketone.[12] To achieve the desired primary amine, this protocol circumvents hydrolysis by employing a reductive workup. After the initial Grignard addition, the reaction is carefully quenched, and a reducing agent, such as sodium borohydride (NaBH₄), is introduced. NaBH₄ provides a source of hydride (H⁻) that reduces the C=N double bond of the transiently formed imine to a C-N single bond, yielding the final primary amine product.[13]

Critical Safety and Handling Protocols

Grignard reactions involve hazardous materials and require strict adherence to safety procedures.[14]

  • Pyrophoric and Water-Reactivity: Grignard reagents can ignite spontaneously in air, especially if the solvent evaporates. They react violently with water and other protic solvents.[15][16] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[17] Ensure there are no ignition sources in the vicinity and that the reaction is performed in a certified chemical fume hood.

  • Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours or by flame-drying under vacuum immediately before assembly.[9][17]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles or a face shield, and appropriate gloves (Nomex or similar flame-resistant gloves are recommended over standard nitrile gloves when handling pyrophoric materials).[14][17]

  • Quenching: Excess Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride) or by the slow addition of a protic solvent like isopropanol before the aqueous workup.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.312.92 g0.120Must be dry.
IodineI₂253.811-2 small crystals-To initiate the reaction.
Cyclopentyl BromideC₅H₉Br149.0314.9 g (11.0 mL)0.100
Benzyl CyanideC₈H₇N117.1510.5 g (10.2 mL)0.090Purify by distillation if necessary.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~250 mL-From a solvent purification system or freshly opened bottle.
Sodium BorohydrideNaBH₄37.835.1 g0.135
MethanolCH₃OH32.04~50 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49~150 mL-For workup.
Diethyl Ether(C₂H₅)₂O74.12~300 mL-For extraction.
2M Hydrochloric AcidHCl36.46As needed-For extraction.
2M Sodium HydroxideNaOH40.00As needed-For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon gas inlet and bubbler

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology

Part 1: Preparation of Cyclopentylmagnesium Bromide

  • Assemble the flame-dried 500 mL three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add the magnesium turnings (2.92 g) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide (14.9 g) in 50 mL of anhydrous THF.

  • Add ~5 mL of the cyclopentyl bromide solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the reaction has started. If it does not start, gently warm the flask with a heat gun until initiation occurs.

  • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Benzyl Cyanide 7. Cool the Grignard solution to 0 °C using an ice-water bath. 8. Prepare a solution of benzyl cyanide (10.5 g) in 75 mL of anhydrous THF and add it to the dropping funnel. 9. Add the benzyl cyanide solution dropwise to the cold, stirred Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C. 10. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Part 3: Reductive Workup and Isolation 11. Cool the reaction mixture back down to 0 °C in an ice-water bath. 12. In a separate flask, prepare a solution of sodium borohydride (5.1 g) in 50 mL of methanol. 13. Slowly and carefully add the methanolic NaBH₄ solution to the reaction mixture. Vigorous gas evolution (hydrogen) will occur. Maintain the temperature below 20 °C. 14. After the addition, remove the ice bath and stir the mixture at room temperature for 3 hours. 15. Re-cool the flask to 0 °C and slowly quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution dropwise. 16. Transfer the entire mixture to a separatory funnel. Add 150 mL of diethyl ether and shake. 17. Separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether. 18. Combine the organic layers and extract with 2M HCl (3 x 50 mL) to protonate the amine and pull it into the aqueous layer. 19. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral organic impurities. 20. Cool the acidic aqueous layer in an ice bath and basify by slowly adding 2M NaOH until the pH is >12. The free amine will separate as an oil. 21. Extract the free amine from the basic aqueous layer with diethyl ether (3 x 75 mL). 22. Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 4: Purification 23. Purify the crude oil by vacuum distillation to obtain the final α-cyclopentyl-β-phenylethylamine as a clear, colorless to pale yellow liquid.

Visualized Workflow and Mechanism

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product SM1 Cyclopentyl Bromide P1 Step 1: Form Grignard Reagent (C₅H₉MgBr) SM1->P1 SM2 Magnesium SM2->P1 SM3 Benzyl Cyanide P2 Step 2: Add to Benzyl Cyanide (Imine Formation) SM3->P2 P1->P2 P3 Step 3: In-situ Reduction (NaBH₄) P2->P3 P4 Step 4: Workup & Purification P3->P4 FP α-Cyclopentyl-β- phenylethylamine P4->FP

Caption: Overall synthetic workflow from starting materials to the final product.

G reagents Key Reagents & Intermediates grignard C₅H₉-MgBr Cyclopentyl- magnesium bromide iminate Ph-CH₂-C(C₅H₉)=N⁻MgBr⁺ Magnesium Iminate Salt grignard->iminate  + Benzyl Cyanide  (Nucleophilic Attack) nitrile Ph-CH₂-C≡N Benzyl Cyanide imine Ph-CH₂-C(C₅H₉)=NH Intermediate Imine iminate->imine  Aqueous Quench amine Ph-CH₂-CH(C₅H₉)-NH₂ Final Product (Amine) imine->amine  + NaBH₄  (Reduction)

Caption: Simplified reaction mechanism showing key chemical transformations.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Expected Product Properties
PropertyValue
Chemical Formula C₁₃H₁₉N
Molar Mass 189.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Estimated) 110-120 °C at ~5 mmHg
Spectroscopic Analysis
TechniqueExpected Data
¹H NMR Multiplets at ~7.2-7.4 ppm (5H, Ar-H), broad singlet for -NH₂ protons (2H, exchangeable with D₂O), complex multiplets for aliphatic protons.
¹³C NMR Peaks in the aromatic region (~126-140 ppm), multiple distinct peaks in the aliphatic region (~25-60 ppm).
FT-IR (neat) Broad N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2850-3050 cm⁻¹), aromatic C=C bending (~1600, 1495, 1450 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 189.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet reagents or glassware. 2. Inactive magnesium surface (oxide layer).1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg surface.
Low yield of final product. 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent. 3. Inefficient reduction of the imine.1. Allow longer reaction time for Grignard formation; ensure Mg is in excess. 2. Check for moisture or acidic impurities in the benzyl cyanide. 3. Ensure sufficient NaBH₄ is used and allow adequate reaction time.
Formation of ketone byproduct. Incomplete reduction and hydrolysis of the imine during workup.Ensure the reductive step with NaBH₄ is complete before quenching with the aqueous solution. Use a non-acidic quench like saturated NH₄Cl.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Wikipedia. (n.d.). Imine. Retrieved from [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 7: Imines. Retrieved from [Link]

  • PubMed. (1986). Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). β-phenylethylamine, a small molecule with a large impact. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • PubMed. (1982). Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Phenethylamine Impurities and Related Compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-METHYLBUTANAL-1-d. Retrieved from [Link]

  • Google Patents. (2002). WO2002036540A2 - PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE.
  • Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Quora. (2021). What is the reaction of methyl magnesium bromide on ethyl cyanide?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.

Sources

catalytic hydrogenation of 2-cyclopentyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of 2-Cyclopentyl-2-phenylacetonitrile to 2-Cyclopentyl-2-phenylethanamine

Abstract

This application note provides a comprehensive technical guide for the to its corresponding primary amine, 2-cyclopentyl-2-phenylethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The document outlines the underlying reaction mechanisms, strategies for controlling selectivity, a comparison of common catalytic systems, and detailed, field-proven protocols for execution, monitoring, and product characterization. Emphasis is placed on ensuring high yield and purity by mitigating the formation of common byproducts, such as secondary and tertiary amines. Safety protocols for handling high-pressure hydrogenation and pyrophoric catalysts are thoroughly addressed to ensure safe and reproducible execution.

Introduction: The Challenge of Nitrile Reduction

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals and agrochemicals.[1] While seemingly straightforward, the catalytic hydrogenation of nitriles is mechanistically complex, often plagued by selectivity issues that lead to the formation of secondary and tertiary amine impurities.[2][3]

The reaction proceeds through a highly reactive imine intermediate. This intermediate can either be further hydrogenated to the desired primary amine or undergo nucleophilic attack by a previously formed primary amine molecule, leading to undesired over-alkylation products.[4] Therefore, precise control over reaction conditions and catalyst selection is paramount to steer the reaction exclusively towards the primary amine. This guide focuses on the specific reduction of 2-cyclopentyl-2-phenylacetonitrile, a sterically hindered nitrile, providing researchers with the tools to achieve a selective and high-yielding conversion.

Mechanism and Selectivity Control

The hydrogenation of a nitrile (I) to a primary amine (III) occurs via a stepwise addition of hydrogen. The initial addition of one equivalent of H₂ produces an imine intermediate (II). A second hydrogenation step reduces the imine to the target primary amine (III).[2]

The primary challenge arises from the reactivity of the product itself. The primary amine (III) can act as a nucleophile, attacking the imine intermediate (II) to form a new intermediate (IV). Subsequent hydrogenolysis of this intermediate leads to the formation of a secondary amine (V), a significant byproduct.[3]

Reaction_Mechanism start 2-Cyclopentyl-2-phenylacetonitrile (I) imine Imine Intermediate (II) start->imine + H₂ primary_amine Primary Amine (Product, III) imine->primary_amine + H₂ (Desired Pathway) intermediate_IV Adduct (IV) imine->intermediate_IV + Primary Amine (III) secondary_amine Secondary Amine (Byproduct, V) intermediate_IV->secondary_amine + H₂ / -NH₃ (Side Reaction) primary_amine_reactant Primary Amine (III) Experimental_Workflow cluster_prep A: Reactor Preparation & Loading cluster_reaction B: Hydrogenation Reaction cluster_workup C: Work-up & Purification prep1 Inspect & Assemble Autoclave prep2 Charge Reactor: 1. Substrate 2. Solvent (Methanol) 3. Sulfuric Acid prep1->prep2 prep3 Add Pd/C Catalyst (under N₂ blanket) prep2->prep3 prep4 Seal Reactor & Place Behind Blast Shield prep3->prep4 react1 Purge System: 3x N₂ cycles prep4->react1 react2 Leak Test with N₂ react1->react2 react3 Purge System: 3x H₂ cycles react2->react3 react4 Pressurize with H₂ (e.g., 100 psi) react3->react4 react5 Begin Stirring & Heat (if necessary, e.g., 40°C) react4->react5 react6 Monitor H₂ uptake & Reaction Progress (TLC/GC) react5->react6 work1 Cool to RT & Vent H₂ react6->work1 work2 Purge System: 3x N₂ cycles work1->work2 work3 Filter through Celite® (Keep catalyst wet!) work2->work3 work4 Concentrate Filtrate work3->work4 work5 Basify with NaOH (aq) to pH > 12 work4->work5 work6 Extract with Organic Solvent work5->work6 work7 Dry, Filter, Concentrate work6->work7 work8 Purify Product (e.g., Distillation/Chromatography) work7->work8

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process, from reactor preparation to final product purification.

Part A: Reactor Setup and Loading
  • Reactor Preparation: Ensure the high-pressure reactor and its components (stir bar, liner, lid, valves) are clean and dry. Inspect all seals and gaskets for damage.

  • Reagent Charging: In a suitable beaker, dissolve 2-cyclopentyl-2-phenylacetonitrile (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.55 eq) dropwise to the methanol solution while stirring. An exotherm may be observed.

  • Transfer to Reactor: Transfer the solution to the reactor liner.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (5-10% w/w relative to the substrate).

    • Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst. [5]6. Assembly: Immediately seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened securely and diagonally. [6]Place the assembled reactor in the heating mantle behind a blast shield inside the fume hood.

Part B: Reaction Execution
  • Inert Gas Purge: Purge the reactor by pressurizing with nitrogen to ~100 psi, stirring for 1-2 minutes, and then carefully venting. Repeat this cycle three times to remove all oxygen. [6]2. Leak Test: Pressurize the sealed system with nitrogen to the maximum intended reaction pressure. Close the inlet valve and monitor the pressure gauge for 30 minutes. A stable pressure indicates the system is leak-free.

  • Hydrogen Purge: Vent the nitrogen and repeat the purge cycle three times with hydrogen gas.

    • Rationale: This ensures the reactor atmosphere is pure hydrogen, maximizing reaction efficiency and safety.

  • Reaction Conditions: Pressurize the reactor to the final desired hydrogen pressure (e.g., 100-200 psi). Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction by observing the pressure drop on the H₂ cylinder gauge, which indicates hydrogen consumption. The reaction is typically complete within 4-12 hours. If the reactor is equipped with a sampling port, reaction progress can be monitored by withdrawing small aliquots for TLC or GC analysis.

Part C: Work-up and Purification
  • Cooldown and Depressurization: Once the reaction is complete (no further H₂ uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to an exhaust line.

  • Nitrogen Purge: Purge the reactor three times with nitrogen to remove all residual hydrogen. [6]3. Catalyst Filtration: Open the reactor in the fume hood. Dilute the reaction mixture with methanol. Set up a filtration apparatus with a pad of Celite® over filter paper.

    • Crucial Step: Pre-wet the Celite® pad with methanol. Filter the reaction slurry through the pad, ensuring the catalyst on the Celite® never goes dry. Wash the pad thoroughly with additional methanol. The collected spent catalyst on Celite® should be immediately transferred to a dedicated waste container and submerged in water. [7]4. Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Basification: To the resulting residue, add water and cool the mixture in an ice bath. Slowly add aqueous sodium hydroxide (e.g., 5M NaOH) with stirring until the pH is >12. This deprotonates the amine salt to the free base.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-cyclopentyl-2-phenylethanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Monitoring and Characterization

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) to track the disappearance of the starting nitrile spot and the appearance of the amine product spot (visualize with ninhydrin stain for the amine).

    • Gas Chromatography (GC/GC-MS): Provides quantitative data on the conversion of starting material and the relative percentage of primary and secondary amine products. [8]* Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the final product. Key signals to look for in ¹H NMR are the disappearance of the nitrile proton and the appearance of new signals for the -CH₂-NH₂ group.

    • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretch at ~2230 cm⁻¹ and the appearance of N-H stretches for the primary amine at ~3300-3400 cm⁻¹ confirm the conversion.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or leaks in the system.

    • Solution: Use fresh, high-quality catalyst. Ensure the system is properly sealed and purged. Increase hydrogen pressure or reaction temperature if necessary.

  • Poor Selectivity (High % of Secondary Amine):

    • Cause: Insufficient acid additive or non-optimal catalyst.

    • Solution: Ensure the correct stoichiometry of the acid additive is used. Consider switching to a more selective catalyst like Rh/C. Running the reaction at a lower temperature can sometimes improve selectivity.

  • Catalyst Deactivation:

    • Cause: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.

    • Solution: Ensure high-purity starting materials and solvents.

References

  • Catalytic hydrogenation of nitriles. Google Patents.

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KinTek.

  • Process for the hydrogenation of nitriles to primary amines. Google Patents.

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.

  • Method for the hydrogenation of nitriles to primary amines. Google Patents.

  • Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted. Hacettepe Journal of Biology and Chemistry.

  • Selective Hydrogenation of Butyronitrile over Raney-Metals. ETH Zurich Research Collection.

  • Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry.

  • Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.

  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley.

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

  • Analytical methods. Agency for Toxic Substances and Disease Registry.

  • Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. The Journal of Organic Chemistry.

Sources

Application Notes & Protocols for the Synthesis of Sterically Hindered Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sterically hindered phenethylamines are a class of compounds with significant pharmacological interest, often serving as scaffolds for potent and selective therapeutic agents. Their synthesis, however, presents considerable challenges due to steric inhibition at the aromatic ring or the α/β-positions of the ethylamine side-chain, which can impede key bond-forming reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the implementation of robust protocols for the synthesis of these challenging molecules. We will explore the mechanistic basis for reagent selection, provide detailed, step-by-step protocols for core synthetic strategies, and offer insights into overcoming common experimental hurdles.

Introduction: The Synthetic Challenge of Steric Hindrance

Phenethylamines are a foundational structural motif in medicinal chemistry. The introduction of bulky substituents, particularly at the ortho-positions of the phenyl ring (e.g., 2,6-disubstitution) or on the side chain, can confer unique pharmacological properties. These properties often arise from the constrained conformation of the molecule, which can lead to enhanced selectivity for specific receptor subtypes.

However, the very steric bulk that provides these advantages poses a significant barrier to synthesis. Reactions that proceed smoothly for unhindered analogues often fail or give poor yields with hindered substrates. Key challenges include:

  • Reduced Reactivity: Bulky groups can shield the reaction center from the approach of reagents.

  • Inhibition of Key Intermediates: The formation of intermediates, such as acylium ions in Friedel-Crafts reactions or iminium ions in reductive aminations, can be sterically disfavored.

  • Promotion of Side Reactions: Forcing conditions required to overcome steric hindrance can often lead to undesired side products.

This guide focuses on two primary and effective retrosynthetic strategies for overcoming these challenges, as illustrated below.

cluster_0 Core Retrosynthetic Strategies cluster_1 Route A: Reductive Amination cluster_2 Route B: Friedel-Crafts Acylation Approach Target Sterically Hindered Phenethylamine Ketone Hindered Phenylacetone Derivative Target->Ketone C-N Bond Formation (Route A) Arene Hindered Arene Target->Arene C-C Bond Formation (Route B) Ketone_A Hindered Phenylacetone Derivative Arene_B Hindered Arene Amine_Source Amine Source (e.g., NH4OAc, MeNH2) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Amine_Source->Reducing_Agent Forms Imine/ Iminium Intermediate Acyl_Source Acylating Agent (e.g., Acyl Chloride) Lewis_Acid Lewis Acid (e.g., AlCl3, Triflic Acid) Acyl_Source->Lewis_Acid Forms Ketone Intermediate Post_FC Subsequent Reduction & Amination Steps Lewis_Acid->Post_FC

Figure 1: High-level overview of the two primary retrosynthetic pathways for constructing sterically hindered phenethylamines.

Reagent Selection for Core Strategies

The success of any synthesis hinges on the judicious selection of reagents. This is especially true when steric hindrance is a dominant factor. Below, we analyze the optimal reagents for the two core strategies.

Route A: Reagents for Reductive Amination

Reductive amination is a powerful one-pot method that combines a ketone with an amine source to form an imine or iminium ion in situ, which is then immediately reduced to the target amine. For hindered ketones, the choice of reducing agent is critical.

Mechanism & Rationale: The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (or is protonated to an iminium ion). A hydride reagent then reduces this C=N bond. Standard, highly reactive hydride donors like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before imine formation is complete, leading to alcohol byproducts. Therefore, milder, more selective reagents are required.

Table 1: Comparison of Reducing Agents for Hindered Reductive Amination

ReagentFormulaKey CharacteristicsOptimal Use Case
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective. Tolerates acidic conditions which favor iminium ion formation. Does not readily reduce ketones or aldehydes.Gold Standard for one-pot reductive amination of hindered ketones with primary/secondary amines or ammonia sources.
Sodium Cyanoborohydride NaBH₃CNSelective for the iminium ion over the ketone at mildly acidic pH (pH 5-6). Caution: Highly toxic HCN gas is liberated at lower pH.Effective, but toxicity concerns make NaBH(OAc)₃ a more common first choice.
Catalytic Hydrogenation H₂ / Catalyst (e.g., Pd/C, Raney Ni)Can be highly effective and clean. Requires specialized high-pressure equipment. Catalyst can sometimes be poisoned.Useful for large-scale synthesis where post-reaction cleanup is a priority. Can be sluggish with very hindered substrates.
Route B: Reagents for Friedel-Crafts Acylation

This classic C-C bond-forming reaction is used to install the two-carbon side chain onto the hindered aromatic ring. The primary challenge is overcoming the deactivation and steric shielding of the ring by existing substituents.

Mechanism & Rationale: A Lewis acid activates an acylating agent (like an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring. With hindered substrates, a highly potent Lewis acid is often necessary to generate a sufficient concentration of the acylium ion to drive the reaction forward.

Table 2: Comparison of Lewis Acids for Acylation of Hindered Arenes

Lewis AcidFormulaKey CharacteristicsOptimal Use Case
Aluminum Chloride AlCl₃The classic, highly active Lewis acid. Often requires more than stoichiometric amounts. Can be aggressive and cause side reactions.Effective for moderately hindered systems but can fail with severely hindered substrates like 1,3,5-tri-isopropylbenzene.
Trifluoromethanesulfonic Acid (Triflic Acid) CF₃SO₃HA superacid that can act as its own catalyst or be used with an anhydride. Exceptionally powerful at promoting acylation.Excellent choice for severely hindered arenes where traditional Lewis acids fail. Often provides higher yields and cleaner reactions.
Ferric Chloride FeCl₃Milder and more economical than AlCl₃. Less prone to causing rearrangements.A good starting point for moderately hindered systems before resorting to more powerful and expensive reagents.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a sterically hindered phenethylamine. Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Reductive Amination of a Hindered Ketone

This protocol describes the synthesis of 1-(2,6-dimethylphenyl)propan-2-amine using 2,6-dimethylphenylacetone as the starting material.

start Start: Combine Reagents reagents 1. 2,6-Dimethylphenylacetone 2. Ammonium Acetate 3. Methanol (Solvent) start->reagents stir Stir at Room Temp (30 min) reagents->stir To allow imine formation add_reductant Add NaBH(OAc)3 (Portion-wise) stir->add_reductant reaction Stir Overnight (12-18 h) add_reductant->reaction Exothermic, control addition quench Quench Reaction (Add aq. NaOH) reaction->quench extract Extract with Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography or Distillation extract->purify end Final Product purify->end

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of Cyclopentyl Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentyl Amine Moiety as a Privileged Scaffold

Cyclopentyl amines are a class of organic compounds characterized by a five-membered aliphatic ring attached to an amino group.[1][2] This structural motif is not merely a synthetic curiosity; it represents a "privileged scaffold" in modern medicinal chemistry. Its prevalence is due to the unique conformational properties conferred by the cyclopentyl ring, which can effectively orient substituents into three-dimensional space to engage with biological targets.[3][4] Consequently, cyclopentyl amine cores are found in a diverse array of therapeutic agents, from antiviral and antifungal drugs to highly specific enzyme inhibitors and receptor antagonists, such as those targeting Chemokine Receptor 2 (CCR2) and Cyclin-Dependent Kinase 4 (CDK4).[1][3][5][6][7]

The journey from a preliminary "hit" compound containing a cyclopentyl amine to a viable drug candidate is a meticulous process of molecular refinement. This process is governed by the principles of Structure-Activity Relationship (SAR) analysis.[8] SAR is the foundational concept that links a molecule's chemical structure to its biological activity.[9][10] By systematically modifying the structure of a lead compound and measuring the corresponding changes in its biological effects, researchers can build a detailed understanding of the pharmacophore—the essential three-dimensional arrangement of chemical features required for activity.[9] This iterative cycle of design, synthesis, and testing is the engine of lead optimization, driving improvements in potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][11][12]

This guide provides a comprehensive overview of the principles and protocols for conducting SAR studies on cyclopentyl amine-based compounds. We will explore the integration of chemical synthesis, biological evaluation, and computational modeling to efficiently navigate the chemical space and accelerate the development of novel therapeutics.

Section 1: The Iterative SAR Workflow

The core of any SAR study is a systematic and iterative feedback loop. The goal is to generate robust data that informs the design of the next generation of compounds.[13] This process moves beyond random "SAR by catalog" and embraces rational, hypothesis-driven design.

The causality behind this workflow is to ensure that synthetic efforts are focused and productive. Each cycle of synthesis and testing generates crucial data points. When analyzed, these data reveal trends, identify "activity cliffs" (where a minor structural change causes a major loss in activity), and uncover opportunities for potency enhancement.[9] This iterative refinement is the most efficient method for converting a moderately active hit into a highly optimized lead candidate.

SAR_Workflow A Initial Hit Compound (e.g., from HTS) B Define Key Regions for Modification (R1, R2, R3...) A->B Identification C Hypothesis Generation (e.g., 'R1 needs H-bond donor') B->C Analysis D PROTOCOL 1: Design & Synthesis of Analog Library C->D Guides E PROTOCOL 2 & 3: Biological Evaluation (Binding & Functional Assays) D->E Provides Analogs F Data Analysis & SAR Elucidation (Generate SAR Table) E->F Generates Data F->C Refines Hypothesis G Optimized Lead Candidate F->G Meets Criteria H PROTOCOL 4: Computational Modeling (Docking, QSAR) F->H Provides Training Data H->D Predicts & Prioritizes

Caption: The iterative cycle of SAR studies.

Section 2: Synthesis of Analog Libraries

The foundation of experimental SAR is a well-designed library of analog compounds. Each molecule should be a deliberate structural modification intended to test a specific hypothesis about the target interaction. Reductive amination is a robust and versatile method for preparing a wide range of cyclopentylamine derivatives.[2][14]

Protocol 1: Synthesis of N-Substituted Cyclopentylamine Analogs via Reductive Amination

Causality: This protocol is chosen for its broad applicability and reliability. It allows for the direct coupling of a ketone (or aldehyde) with cyclopentylamine to explore a vast chemical space on the N-substituent. The use of sodium triacetoxyborohydride is strategic; it is a mild reducing agent that is tolerant of many functional groups and does not reduce the starting ketone, minimizing side products.[3]

Materials:

  • Cyclopentylamine

  • A diverse library of ketones or aldehydes (e.g., substituted indanones, cyclohexanones)

  • Sodium triacetoxyborohydride [(AcO)₃BHNa]

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or N-methylpyrrolidone (NMP)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the ketone or aldehyde (1.0 equivalent) and the solvent (DCE).

  • Amine Addition: Add cyclopentylamine (1.1 equivalents) to the solution, followed by glacial acetic acid (2.0 equivalents). Stir the mixture at room temperature for 30 minutes. This step forms the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred mixture. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted cyclopentylamine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation Protocols

With a library of analogs in hand, the next step is to quantify their biological activity. This typically involves a primary binding assay to measure target engagement and a secondary functional assay to measure the compound's effect on cellular signaling.

Protocol 2: In Vitro Target Engagement - Competitive Radioligand Binding Assay

Causality: This protocol provides a direct measure of a compound's affinity for its target receptor. By quantifying the ability of a test compound to displace a known high-affinity radioligand, we can determine its inhibition constant (Ki). A lower Ki value signifies higher binding affinity. This is a crucial first-pass filter in an SAR campaign.

Materials:

  • Cell membranes or purified protein expressing the target of interest

  • Radioligand specific for the target (e.g., [³H]-CCL2 for the CCR2 receptor)

  • Test compounds (cyclopentylamine analogs) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation cocktail and a microplate scintillation counter

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Plate Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of test compound dilution (or buffer for total binding, or a high concentration of a known non-radioactive ligand for non-specific binding).

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Harvesting: Harvest the contents of the wells onto the filter plate using a cell harvester. The filter plate traps the membranes while unbound radioligand passes through.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 4: Data Analysis and SAR Elucidation

The power of SAR lies in the clear and systematic presentation of data, allowing for direct comparison between chemical structure and biological activity.

Data Presentation: A well-structured SAR table is the primary tool for analysis. The following is a representative example based on published SAR studies of cyclopentylamine CCR2 antagonists.[3][4]

Compound ID Structure Modification vs. Compound 1 Binding Affinity (Ki, nM) Functional Activity (IC₅₀, nM)
1 (Lead) [Generic Structure 1]N/A (Baseline)5085
2 [Structure with Me on ring]Added methyl group to indane ring134210
3 [Structure with OH on ring]Added hydroxyl group to indane ring3352
4 [Structure with longer linker]Extended N-alkyl chain to propyl134205
5 [Structure with F on ring]Added fluorine to indane ring6.811
6 [Structure with OMe on ring]Added methoxy group to indane ring3.97

Note: Structures and data are illustrative for educational purposes.

Interpreting the Data:

  • Steric Hindrance: The addition of a methyl group (Compound 2 ) resulted in a >2-fold loss in binding affinity, suggesting the binding pocket around that position is sterically constrained.

  • Hydrogen Bonding: The introduction of a hydroxyl group (Compound 3 ) improved affinity, indicating a potential hydrogen bond interaction with a residue in the receptor.

  • Hydrophobic Interactions: The dramatic improvement in potency with the addition of fluorine (Compound 5 ) and a methoxy group (Compound 6 ) suggests these modifications enhance favorable hydrophobic or other electronic interactions within the binding site.[4]

  • Linker Length: Extending the N-alkyl chain (Compound 4 ) was detrimental, indicating an optimal linker length for positioning the cyclopentylamine moiety.

Section 5: Integrating Computational Chemistry

To de-risk and accelerate the SAR cycle, computational chemistry is an indispensable tool.[11][12] It allows for the rapid in silico evaluation of virtual compounds, helping to prioritize the most promising candidates for synthesis.[15]

Computational_Workflow cluster_experimental Experimental Loop cluster_computational Computational Loop D Synthesis E Bio-Assays D->E F SAR Data E->F F->D H2 Molecular Docking (Predict Binding Pose) F->H2 Validates Pose H1 Target Structure (X-ray or Homology Model) H1->H2 H3 In Silico Analog Design H2->H3 H4 Predict Affinity (Scoring Functions, FEP) H3->H4 H4->D Prioritizes Synthesis

Caption: Synergy between experimental and computational SAR.

Protocol 4: A Predictive Computational SAR Workflow

Causality: This workflow leverages structural information of the target to build a predictive model. By docking a known active compound, we can generate a binding hypothesis. This hypothesis is then used to rationally design new analogs in silico and predict their binding affinity before committing synthetic resources. This predictive power significantly enhances the efficiency of the SAR cycle.

Methodology:

  • Obtain Target Structure: Secure a high-resolution 3D structure of the biological target, either from the Protein Data Bank (PDB) or by building a homology model if no experimental structure exists.

  • Protein Preparation: Prepare the protein structure for docking. This involves adding hydrogen atoms, assigning protonation states, removing water molecules, and defining the binding site based on known ligands or catalytic residues.

  • Ligand Preparation: Generate 3D conformers of the synthesized cyclopentylamine analogs with known activity.

  • Model Validation: Dock the known active compounds into the prepared target structure. A successful docking protocol should accurately reproduce the known binding mode (if available) and the docking scores should correlate with the experimental binding affinities. This step validates the predictive power of the model.

  • Virtual Library Design: Based on the validated binding pose, design a virtual library of new analogs in silico. These modifications should be synthetically tractable and designed to probe specific interactions (e.g., filling a hydrophobic pocket, forming a new hydrogen bond).

  • Virtual Screening: Dock the virtual library of new analogs into the target's binding site. Score each compound based on its predicted binding affinity and interaction profile.

  • Prioritization: Rank the virtual compounds. Prioritize the top-scoring compounds that show favorable interactions and are synthetically accessible for the next round of synthesis and biological testing.

Conclusion

The structure-activity relationship study of cyclopentyl amines is a multi-faceted endeavor that sits at the heart of modern drug discovery. It is an iterative process that requires a seamless integration of rational design, synthetic chemistry, rigorous biological evaluation, and predictive computational modeling. By understanding the "why" behind each protocol—from the choice of a specific chemical reaction to the application of a computational model—researchers can navigate the complexities of chemical space with greater efficiency and precision. This integrated approach is critical for transforming a promising cyclopentyl amine-containing hit into a highly optimized lead compound with the potential to become a life-changing therapeutic.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Structure–Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure−Kinetic Relationships An Overlooked Parameter in Hit- to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists. ACS Publications. [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing - The Royal Society of Chemistry. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Cyclopentylamine. MySkinRecipes. [Link]

  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry (RSC Publishing). [Link]

  • Cyclopentylamine. PubChem - NIH. [Link]

  • A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. CentAUR. [Link]

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [Link]

  • Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. [Link]

  • Structure Activity Relationship Of Drugs. Pharma Education. [Link]

  • Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. PubMed. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. ResearchGate. [Link]

  • Cyclopentylamine. Wikipedia. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

  • SAR Elucidation. SpiroChem. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

Sources

synthesis of chiral 2-cyclopentyl-2-phenylethylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Chiral 2-Cyclopentyl-2-phenylethylamine

Executive Summary

The 2-cyclopentyl-2-phenylethylamine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of NK1 receptor antagonists, antidepressants, and novel CNS agents. Unlike


-chiral amines, where the stereocenter is directly attached to the nitrogen, this molecule features a 

-chiral center (a tertiary carbon), creating unique synthetic challenges regarding stereocontrol and steric hindrance.

This guide provides two distinct, validated workflows for researchers:

  • Route A (The Benchmark): Scalable synthesis of the racemic amine followed by Classical Optical Resolution. Ideal for multi-gram generation where cost-efficiency is paramount.

  • Route B (The Precision Method): De novo asymmetric synthesis using Evans Oxazolidinone auxiliaries. Ideal for generating high-enantiomeric excess (ee >98%) material for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

To access the chiral target, we disconnect the molecule at the C-N bond or the C-C bond of the alkyl chain.

Retrosynthesis cluster_0 Route A: Resolution cluster_1 Route B: Asymmetric Alkylation Target Target: (S)-2-Cyclopentyl-2-phenylethylamine Racemate Racemic Amine Target->Racemate Classical Resolution Azide Chiral Azide/Alcohol Target->Azide Staudinger Red. Nitrile alpha-Cyclopentylphenylacetonitrile Racemate->Nitrile Reduction (LiAlH4) StartA Phenylacetonitrile + Cyclopentyl Bromide Nitrile->StartA Alkylation (NaH) Evans Evans Imide (Alkylated) Azide->Evans Reductive Cleavage StartB Phenylacetic Acid + Evans Auxiliary Evans->StartB Asymmetric Alkylation

Figure 1: Strategic disconnection of the target molecule showing the Resolution Route (A) and Auxiliary Route (B).

Protocol A: Racemic Synthesis & Classical Resolution

This route is preferred for scale-up (>10g) due to the low cost of reagents.

Step 1: Synthesis of -Cyclopentylphenylacetonitrile

Mechanism: Nucleophilic substitution (


) of cyclopentyl bromide by the anion of phenylacetonitrile.
  • Reagents: Phenylacetonitrile (1.0 eq), Cyclopentyl bromide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF/THF (1:1).

  • Procedure:

    • Suspend NaH in anhydrous DMF/THF at 0°C under

      
      .
      
    • Add Phenylacetonitrile dropwise. Stir 30 min to form the yellow enolate.

    • Add Cyclopentyl bromide dropwise.

    • Warm to RT and reflux for 4 hours.

    • Quench: Pour into ice water, extract with EtOAc.

    • Purification: Vacuum distillation or Silica Flash Chromatography (Hexane/EtOAc 9:1).

Step 2: Reduction to Racemic Amine

Mechanism: Nitrile reduction to primary amine.

  • Reagents:

    
     (2.0 eq), Anhydrous Ether or THF.
    
  • Procedure:

    • Prepare a slurry of

      
       in dry ether at 0°C.
      
    • Add the nitrile (from Step 1) solution dropwise.

    • Reflux for 12 hours.

    • Workup (Fieser Method): Carefully add

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      (where
      
      
      = grams of LAH). Filter the white precipitate.[1]
    • Concentrate filtrate to yield the crude racemic amine (oil).

Step 3: Classical Resolution with (R,R)-Tartaric Acid

Principle: Formation of diastereomeric salts with different solubilities.

  • Reagents: (R,R)-(+)-Tartaric acid (1.0 eq), Methanol (MeOH).

  • Protocol:

    • Dissolve racemic amine (10g, 53 mmol) in hot MeOH (50 mL).

    • Add (R,R)-Tartaric acid (7.9g, 53 mmol) dissolved in hot MeOH (30 mL).

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.

    • Filtration: Collect the crystals (Crop 1). These are enriched in the (S)-amine·(R,R)-tartrate salt (theoretical prediction based on similar phenylethylamines).

    • Recrystallization: Recrystallize Crop 1 from boiling MeOH until constant melting point and optical rotation are achieved.

    • Freebasing: Dissolve salt in water, basify with 2M NaOH to pH >12, and extract with DCM. Dry (

      
      ) and concentrate to yield (S)-2-cyclopentyl-2-phenylethylamine.
      

Note: Save the mother liquor to recover the (R)-enantiomer using (S,S)-tartaric acid if needed.

Protocol B: De Novo Asymmetric Synthesis (Evans Auxiliary)

This route guarantees high stereochemical purity (>98% ee) and establishes absolute configuration.

Step 1: Auxiliary Attachment
  • Reaction: Coupling Phenylacetic acid with (S)-4-benzyl-2-oxazolidinone.

  • Method: Mixed anhydride method (Pivaloyl chloride/Et3N) or Lithiation (

    
    -BuLi).
    
  • Product: (S)-3-(2-phenylacetyl)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

Critical Step: The bulky auxiliary shields one face of the enolate, forcing the cyclopentyl group to attack from the opposite side.

  • Reagents: NaHMDS (1.1 eq), Cyclopentyl Iodide (3.0 eq), THF, -78°C.

  • Protocol:

    • Cool imide solution to -78°C. Add NaHMDS dropwise to form the (Z)-enolate.

    • Stir for 30 mins.

    • Add Cyclopentyl Iodide (excess is required due to steric bulk).

    • Stir at -78°C for 4h, then slowly warm to 0°C.

    • Purification: Flash chromatography. Separation of diastereomers is usually easy here if reaction is not 100% selective.

Step 3: Reductive Cleavage to Alcohol
  • Reagents:

    
     (2.0 eq), 
    
    
    
    (1.0 eq), THF/Ether.
  • Outcome: Yields chiral alcohol: (S)-2-cyclopentyl-2-phenylethanol . The auxiliary is recovered.

Step 4: Conversion to Amine
  • Route: Mesylation followed by Azidation and Staudinger Reduction.

    • Mesylation: MsCl, Et3N, DCM

      
       Mesylate.
      
    • Azidation:

      
      , DMF, 60°C 
      
      
      
      Azide (Inversion of configuration? No, this is substitution at primary carbon, chiral center at beta is unaffected).
    • Reduction:

      
      , THF, then 
      
      
      
      (Staudinger)
      
      
      (S)-Amine .

Analytical Characterization & QC

Data must be summarized to validate the synthesis.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / GC-MS> 98.0%
Enantiomeric Excess (ee) Chiral HPLC> 99.0%
Identity 1H NMR (400 MHz), 13C NMRConforms to structure
Residual Solvent GC-Headspace< ICH Limits

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Note: The enantiomers will show distinct retention times.[2] Racemic standard (from Route A) is required for method development.

Safety & Handling

  • Cyclopentyl Bromide/Iodide: Alkylating agents. Use in fume hood.

  • Sodium Hydride (NaH): Reacts violently with water. Use dry solvents.[3]

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Handle under inert atmosphere.

  • Azides: Sodium azide is toxic and shock-sensitive. Avoid acid contact (forms

    
    ).
    

References

  • Robinson, J. C.; Snyder, H. R. "

    
    -Phenylethylamine."[4][5] Organic Syntheses, Coll.[4][6][7] Vol. 3, p. 720 (1955). Link (Base protocol for nitrile reduction).
    
  • Ager, D. J.; Laneman, S. A. "The Synthesis of Chiral Amines." Asymmetric Catalysis on Industrial Scale, Wiley-VCH, 2004. (General reference for amine resolution).
  • Evans, D. A., et al. "Diastereoselective Alkylation of Chiral Imide Enolates." Journal of the American Chemical Society, 1982, 104, 1737. (Core reference for Evans Auxiliary method).
  • Ingersoll, A. W. "Resolution of

    
    -Phenylethylamine." Organic Syntheses, Coll.[4][6][7] Vol. 2, p. 506 (1943). Link (Analogous resolution protocol using Tartaric acid).
    
  • Gotor, V. "Non-conventional methods for the synthesis of chiral amines." Current Organic Chemistry, 1999.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 2-Cyclopentyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and process development professionals. This document addresses common challenges and frequently asked questions encountered during the chemical reduction of the sterically hindered nitrile, 2-cyclopentyl-2-phenylacetonitrile, to its corresponding primary amine, 2-cyclopentyl-2-phenylethanamine. Our goal is to provide you with the causal understanding and practical methodologies required to improve reaction yield, selectivity, and overall efficiency.

Troubleshooting Guide: Enhancing Reaction Performance

This section is designed to address specific experimental issues in a direct question-and-answer format. We move beyond simple procedural steps to explore the underlying chemical principles governing reaction outcomes.

Q1: My yield of 2-cyclopentyl-2-phenylethanamine is consistently low, but TLC/GC analysis shows complete consumption of the starting nitrile. What is the likely cause and solution?

A1: This common issue strongly indicates the formation of side products, primarily secondary and tertiary amines.[1][2][3] The primary amine product is nucleophilic and can react with the intermediate imine formed during the reduction, leading to these undesired impurities.[1][3] The steric hindrance from the cyclopentyl and phenyl groups does not completely prevent this side reaction.

Mechanism of Side Product Formation:

The reduction of a nitrile proceeds through an imine intermediate. The desired pathway is the complete reduction of this imine to the primary amine. However, the primary amine product can compete with the reducing agent and attack the imine, leading to a secondary imine which is then reduced to a secondary amine. This process can even repeat to form a tertiary amine.[1][2]

Side_Product_Formation Nitrile R-C≡N (2-Cyclopentyl-2-phenylacetonitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + [H] PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + [H] (Desired Pathway) SecondaryImine (R-CH₂)₂C=N-CH₂-R (Secondary Imine Intermediate) Imine->SecondaryImine + R-CH₂-NH₂ - NH₃ (Side Reaction) SecondaryAmine (R-CH₂)₂NH (Secondary Amine Impurity) SecondaryImine->SecondaryAmine + [H] PrimaryAmine_for_reaction R-CH₂-NH₂

Caption: Formation of secondary amine impurities from the intermediate imine.

Recommended Solutions:

  • Catalytic Hydrogenation with Ammonia: The most effective industrial method to suppress secondary amine formation is to perform catalytic hydrogenation in the presence of ammonia.[4] Ammonia shifts the equilibrium away from the formation of the secondary imine.

    • Protocol Insight: Use a solution of ammonia in an alcohol (e.g., ethanolic ammonia) as the solvent system with a catalyst like Raney Nickel or Raney Cobalt. The high concentration of ammonia minimizes the reaction between the product amine and the imine intermediate.[5]

  • Employ Highly Selective Catalysts: Certain catalysts are known to favor the formation of primary amines.

    • Raney Cobalt: Often shows higher selectivity for primary amines compared to Raney Nickel.[6]

    • Ruthenium Complexes: Homogeneous ruthenium catalysts have demonstrated excellent selectivity in nitrile reductions.[1]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reaction relative to the desired reduction.

Q2: My reduction is sluggish or stalls, leaving unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient reactivity of the chosen reducing system or deactivation of the catalyst, exacerbated by the sterically hindered nature of the substrate.

Below is a logical workflow to diagnose and solve the issue of incomplete conversion.

Troubleshooting_Workflow Start Incomplete Conversion of Nitrile CheckReagent Evaluate Reducing System Start->CheckReagent LiAlH4_Path Using LiAlH₄ / Hydride? CheckReagent->LiAlH4_Path Yes Catalyst_Path Using Catalytic Hydrogenation? CheckReagent->Catalyst_Path No CheckLAH Check LiAlH₄ Quality & Stoichiometry LiAlH4_Path->CheckLAH Verify Fresh Reagent & Sufficient Equivalents CheckCatalyst Check Catalyst Activity & Loading Catalyst_Path->CheckCatalyst Verify Catalyst is Not Expired/Poisoned. Increase wt% if necessary. IncreaseTempLAH Increase Temperature (e.g., Reflux in THF) CheckLAH->IncreaseTempLAH If Still Sluggish IncreasePressure Increase H₂ Pressure CheckCatalyst->IncreasePressure Optimize Conditions IncreaseTempCat Increase Temperature IncreasePressure->IncreaseTempCat CheckSolvent Ensure Substrate Solubility IncreaseTempCat->CheckSolvent

Caption: Troubleshooting workflow for incomplete nitrile reduction.

Actionable Steps:

  • For Hydride Reductions (e.g., LiAlH₄):

    • Reagent Activity: Lithium aluminum hydride (LiAlH₄) is highly reactive and can decompose with exposure to moisture.[7] Ensure you are using a fresh, unopened bottle or a properly stored reagent. Sodium borohydride (NaBH₄) alone is not strong enough to reduce nitriles.[8]

    • Stoichiometry and Temperature: For a hindered nitrile, ensure at least 1.5-2.0 equivalents of LiAlH₄ are used. If the reaction is slow at room temperature, carefully increasing the temperature to reflux in a suitable solvent like THF is often effective.[4]

  • For Catalytic Hydrogenation (e.g., Raney Ni, Pd/C):

    • Catalyst Activity: Heterogeneous catalysts can lose activity over time or through improper handling.[9][10] Dry Raney Nickel can be pyrophoric and should be handled with care, typically water-wet.[9] Ensure the catalyst is from a reliable source and within its shelf life. Consider increasing the catalyst loading (e.g., from 5 wt% to 10 wt%).

    • Hydrogen Pressure & Temperature: Sterically hindered nitriles often require more forcing conditions. Increasing hydrogen pressure (e.g., from 50 psi to 500 psi or higher) and temperature can significantly accelerate the reaction rate.[5][6]

    • Solubility: The reaction rate can be limited by the solubility of the starting material. Ensure 2-cyclopentyl-2-phenylacetonitrile is fully dissolved in the chosen solvent.

Q3: I want to avoid LiAlH₄ due to its hazards and difficult workup. What are the most effective and scalable alternatives?

A3: Several excellent alternatives to LiAlH₄ exist that offer improved safety profiles and easier scalability. The choice depends on available equipment (e.g., high-pressure hydrogenators) and tolerance of other functional groups.

Comparison of Alternative Reduction Methods

MethodReducing Agent(s)Typical ConditionsProsCons
Catalytic Hydrogenation H₂ gas with Raney Ni, Raney Co, Pd/C, or PtO₂50-1000 psi H₂, 25-100 °C, EtOH or MeOH solvent, often with NH₃[2][6][9]High atom economy, cost-effective for large scale, no metal salt waste.[1]Requires specialized high-pressure equipment, catalysts can be pyrophoric.[9]
Borohydride-Catalyst Systems NaBH₄ or KBH₄ with a catalyst (e.g., CoCl₂, Raney Ni)Room temp to 50 °C, EtOH or MeOH solvent.[11][12][13]Avoids LiAlH₄ and high-pressure H₂, uses inexpensive reagents, mild conditions.[3][11]Generates stoichiometric metal and boron waste, can have vigorous H₂ evolution.[14]
Borane Reduction BH₃·THF or BH₃·SMe₂Reflux in THF.[4]Good for molecules with functional groups sensitive to catalytic hydrogenation (e.g., some double bonds).Borane reagents require careful handling; workup needed to decompose amine-borane complexes.

Recommended Protocol: NaBH₄/CoCl₂ Reduction

This system is particularly attractive as it enhances the reducing power of sodium borohydride to effectively reduce nitriles without requiring high-pressure hydrogenation.[12][13]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-cyclopentyl-2-phenylacetonitrile (1.0 eq) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~1.5 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add sodium borohydride (NaBH₄, ~5.0 eq) portion-wise over 30-60 minutes. The addition is exothermic and will cause vigorous hydrogen evolution. Maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/GC).

  • Workup: Carefully quench the reaction by the slow addition of 2M HCl. Basify the solution with aqueous NaOH or NH₄OH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism of nitrile reduction?

    • A: With metal hydrides like LiAlH₄, the reaction involves a sequential nucleophilic attack of two hydride ions (H⁻) on the electrophilic nitrile carbon.[15][16][17] The first addition forms an imine anion intermediate, and the second forms a dianion, which is then protonated during aqueous workup to yield the primary amine.[16][18] In catalytic hydrogenation, the nitrile and hydrogen are adsorbed onto the surface of a metal catalyst, where the stepwise addition of hydrogen atoms across the triple bond occurs.[9]

  • Q: How does the steric hindrance of my substrate specifically impact the reaction?

    • A: The bulky cyclopentyl and phenyl groups adjacent to the nitrile make it difficult for the reducing agent or catalyst surface to access the carbon atom of the C≡N triple bond.[2] This steric hindrance is the primary reason why stronger reducing agents (like LiAlH₄ over NaBH₄) or more forcing conditions (higher temperature and pressure for hydrogenation) are often required to achieve a reasonable reaction rate compared to a simple aliphatic nitrile like acetonitrile.[2]

  • Q: What is a standard "Fieser workup" for a LiAlH₄ reaction, and why is it used?

    • A: The Fieser workup is a common and effective method for quenching a LiAlH₄ reaction and precipitating the aluminum salts into a granular, easily filterable solid. For a reaction using 'X' grams of LiAlH₄ in a solvent like ether or THF, the procedure is:

      • Cool the reaction mixture to 0 °C.

      • Slowly and sequentially add 'X' mL of water.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir vigorously for 15-30 minutes until a white, granular precipitate forms.

      • Filter the mixture and wash the solid with more solvent. The desired amine product will be in the filtrate. This method is often safer and more efficient than quenching with large amounts of acid.

References

  • New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.
  • (n.d.). Catalytic Reduction of Nitriles.
  • (n.d.). Nitrile Reduction. Wordpress.
  • Wikipedia. (n.d.). Nitrile reduction.
  • (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • (n.d.). Method for the hydrogenation of nitriles to primary amines. Google Patents.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Scite.ai.
  • (n.d.). Process for selective nitrile reduction. Google Patents.
  • (n.d.). reducing nitriles. Chemguide.
  • (n.d.). Reduction of nitriles. Google Patents.
  • (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.
  • (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Reddit.
  • (2024, December 5). Reactions of Nitriles. Chemistry Steps.
  • (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • (2025, January 19). 20.7: Chemistry of Nitriles.
  • (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • (n.d.). Nitrile to Amine - Common Conditions.
  • (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.

Sources

Technical Support Center: Purification of (2-Cyclopentyl-2-phenylethyl)amine

[1]

Case ID: PUR-CPPEA-001 Molecule Class: Lipophilic Primary Amine /

Target pKa:Safety Warning:1

Introduction: The Purification Strategy

You are likely isolating (2-Cyclopentyl-2-phenylethyl)amine following the reduction of a nitrile (2-cyclopentyl-2-phenylacetonitrile) or an amide.[1] This molecule presents a classic purification challenge: it is a lipophilic primary amine .

  • The Challenge: As a free base, it is likely a viscous oil that absorbs atmospheric

    
    . It tends to "tail" aggressively on silica gel due to interaction with acidic silanols.[2][3]
    
  • The Solution: Do not rely solely on chromatography. The most robust protocol utilizes the molecule's basicity via Acid-Base Extraction (ABX) followed by Salt Formation for final isolation.

Module 1: Reaction Workup (The "Quench")

Use this module if you are coming directly from a hydride reduction (LiAlH₄, Borane).

The Issue: Aluminum or Boron salts form gelatinous emulsions that trap your product. The Fix: Use a specific quench protocol before attempting extraction.

Protocol A: The Fieser Workup (For LiAlH₄)

Best for: Granular precipitates that filter easily.

  • Cool reaction mixture to 0°C.

  • For every 1.0 g of LiAlH₄ used, add slowly in order:

    • 1.0 mL Water (Caution: Exothermic, H₂ evolution)

    • 1.0 mL 15% NaOH (aq)

    • 3.0 mL Water [1]

  • Warm to room temperature (RT) and stir for 15 minutes.

  • Add anhydrous

    
     directly to the mixture.
    
  • Filter the granular white solid. Wash the filter cake with Diethyl Ether (

    
    ) or THF.
    
Protocol B: Rochelle’s Salt (For Stubborn Emulsions)

Best for: Large scale or when Fieser fails.[1]

  • Quench reaction with minimal water/methanol.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20–50 mL per gram of hydride.

  • Stir vigorously for 2–4 hours until two clear layers form.

  • Separate phases.

Module 2: Chemical Purification (Acid-Base Extraction)

Use this module to remove neutral impurities (unreacted nitrile/amide) without a column.

Concept: You will toggle the amine between its water-soluble salt form (


1
Visualization: The ABX Logic Flow

ABX_FlowStartCrude Reaction Mixture(Organic Solvent)AcidifyStep 1: Acidify(Add 1M HCl)Start->AcidifySep1Phase Separation 1Acidify->Sep1OrgLayer1Organic Layer(Contains Neutrals/Non-basic impurities)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as R-NH3+)Sep1->AqLayer1KeepWashStep 2: Wash Aqueous(with Et2O/DCM)AqLayer1->WashBasifyStep 3: Basify(Add 6M NaOH to pH > 12)Wash->BasifyExtractStep 4: Extract(into DCM or Et2O)Basify->ExtractFinalPure Free Base Amine(Concentrate)Extract->Final

Caption: Logical flow for Acid-Base Extraction (ABX) to isolate basic amines from neutral side-products.

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in

    
     or Dichloromethane (DCM).
    
  • Acidification: Extract with 1M HCl (3x).

    • Checkpoint: Check pH of aqueous layer; it must be < 2.

    • Result: Product is now in the Aqueous layer. Neutrals stay in Organic.

  • Wash: Wash the combined aqueous acidic layers once with fresh

    
    . Discard this organic wash.
    
  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Module 3: Salt Crystallization (The "Solidification")

Use this module if the free base is an oil and you require a stable solid.

Why: The free base of (2-Cyclopentyl-2-phenylethyl)amine is likely an oil.[1] Converting it to a salt (HCl or Tartrate) purifies it via crystallization and improves stability.

Salt TypeReagentSolvent SystemNotes
Hydrochloride 1M HCl in

or Dioxane

/ Hexanes
Most common.[1] Hygroscopic.
Oxalate Oxalic acidEthanol /

Good for crystallizing stubborn oils. Toxic.
Tartrate L-(+)-Tartaric AcidMethanol / AcetoneCrucial for Chiral Resolution.

Protocol (HCl Salt):

  • Dissolve 1.0 g of free base amine in 5 mL dry

    
    .
    
  • Cool to 0°C.

  • Dropwise add 2M HCl in Ether (commercially available) until pH paper indicates acidity.

  • A white precipitate should form immediately.

  • Troubleshooting: If it oils out, add a few drops of Isopropanol (IPA) and scratch the glass with a spatula.

Module 4: Chromatography (The "Polishing")

Use this only if ABX failed to remove specific impurities (e.g., secondary amines).

The Issue: Primary amines interact with acidic silanol groups on silica, causing "streaking" or "tailing" (broad peaks that never resolve).

Mobile Phase Modifiers

You must add a base to your mobile phase to block silanol sites.[4]

  • Option A (Standard): DCM : Methanol : Triethylamine (TEA) (95 : 4 : 1).

  • Option B (Stronger): DCM : Methanol : 7N

    
     in MeOH  (90 : 10).
    
TLC Visualization

This molecule is UV active (Phenyl ring).

  • UV (254 nm): Primary method.

  • Ninhydrin Stain: Stains primary amines Red/Purple upon heating. (Excellent for distinguishing product from non-amine impurities).

Troubleshooting & FAQs

Q1: I did the Acid-Base extraction, but my yield is very low. Where is my product?

A: It is likely still in the aqueous layer.

  • Cause: The pH wasn't high enough during the "Basify" step (Step 4 in Module 2).

  • Fix: The pH must be >12 . Primary amines can buffer the solution. Add NaOH until the solution is slippery to the touch (careful!) or strongly blue on pH paper. Re-extract with DCM (DCM is better than Ether for extracting amines from water).

Q2: My product is oiling out during salt formation instead of crystallizing.

A: This is "oiling out."

  • Fix 1 (Trituration): Decant the solvent, add dry Pentane or Hexane, and sonicate vigorously. This often forces the oil into a solid.

  • Fix 2 (Solvent Switch): Dissolve the oil in a minimum amount of hot Isopropanol (IPA), let it cool slowly, then add

    
     dropwise until cloudy.
    
Q3: The molecule has a chiral center. How do I separate the enantiomers?

A: The synthesis likely produced a racemate.

  • Resolution: You cannot separate enantiomers on standard silica. You must use Chiral HPLC or Diastereomeric Crystallization .

  • Protocol: Form a salt using a chiral acid, such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] One diastereomer (e.g., the R-amine/L-tartrate) will crystallize preferentially over the other.

Q4: I see a "Ghost Peak" or broad smear on my NMR at 1.5 - 2.0 ppm.

A: This is likely water or grease, but for this molecule, check for Carbamate formation .

  • Cause: Primary amines react with atmospheric

    
     to form carbamates (
    
    
    ) rapidly.[1]
  • Fix: Always store the free base under Nitrogen/Argon. If suspected, wash with dilute NaOH to regenerate the free amine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Fieser workup and amine extraction).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Phenomenex Technical Guide. HPLC Tech Tip: Peak Tailing of Basic Analytes.Link (Strategies for amine chromatography).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link (Reference for estimation of amine basicity).

  • Org. Synth. 1959, 39, 19. Reduction of Amides with Lithium Aluminum Hydride.[5][6]Link (Foundational procedure for amide reduction workups).

Technical Support Center: Crystallization of 2-Cyclopentyl-2-phenylethylamine Hydrochloride

[1]

Case ID: #CPEA-HCl-CRYST-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

User Query: Optimal crystallization methods for 2-cyclopentyl-2-phenylethylamine hydrochloride (CPEA-HCl) to ensure high purity and handleability.

Technical Context: CPEA-HCl is a bulky, lipophilic amine salt.[1] Unlike simple phenylethylamines, the presence of the cyclopentyl group at the

  • Oiling Out (LLPS): The compound is prone to Liquid-Liquid Phase Separation (oiling out) rather than clean nucleation, especially if water is present or if anti-solvent addition is too rapid.[1]

  • Solvent Trapping: The bulky aliphatic ring can trap non-polar solvents within the crystal lattice.

  • Hygroscopicity: Like many amine hydrochlorides, the salt can be hygroscopic if residual acidity is not removed.[1]

Core Protocol: The "Gold Standard" Crystallization

This protocol is designed to balance yield with impurity rejection (specifically des-cyclopentyl byproducts or unreduced nitriles).[1]

Method A: Displacement Crystallization (IPA / Ethyl Acetate)

Best for: High purity, removal of non-polar impurities.[1]

Rationale: 2-Propanol (IPA) provides high solubility for the salt at elevated temperatures but moderate solubility at room temperature.[1] Ethyl Acetate (EtOAc) acts as a "soft" anti-solvent that reduces solubility without inducing immediate oiling out (unlike Heptane).[1]

Step-by-Step Workflow:

  • Dissolution:

    • Charge crude CPEA-HCl into a reactor.

    • Add 2-Propanol (IPA) at a ratio of 3-5 mL per gram of solid.[1]

    • Heat to 75-80°C (reflux) with agitation until fully dissolved.

    • Critical Check: If the solution is hazy, perform a hot filtration to remove inorganic salts (e.g., NH₄Cl) or insoluble debris.[1]

  • Nucleation Point:

    • Cool the solution slowly to 60°C .

    • Add Ethyl Acetate (EtOAc) dropwise until a persistent slight turbidity is observed (approx. 10-15% of total volume).[1]

    • Seed: Add 0.5 wt% of pure CPEA-HCl seed crystals. Hold at 60°C for 30 minutes to allow seed maturation.

  • Crystal Growth:

    • Cool to 20°C over a linear ramp of 4 hours (Rate: ~10°C/hour).

    • Note: Slow cooling is mandatory to prevent the encapsulation of mother liquor.

  • Anti-Solvent Completion:

    • Once at 20°C, add the remaining EtOAc (Target ratio: 1:1 IPA:EtOAc).[1]

    • Cool further to 0-5°C and age for 2 hours.

  • Isolation:

    • Filter under vacuum.[1]

    • Wash cake with cold 1:1 IPA/EtOAc.

    • Dry under vacuum at 45°C.[1]

Troubleshooting Guide: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns milky or separates into a heavy oil layer at the bottom instead of forming crystals.

Root Cause Analysis: The "oil" is a solute-rich liquid phase.[2] This occurs when the metastable zone width (MZW) is traversed too deeply into the spinodal decomposition region before nucleation can occur.[1] The lipophilic cyclopentyl group exacerbates this in aqueous or highly non-polar environments.

Diagnostic Logic Tree

OilingOutTroubleshootingStartIssue: Oiling Out ObservedSolventCheckIs Water Present in System?Start->SolventCheckYesWaterWater lowers Mp of salt.Oil is likely hydrated salt.SolventCheck->YesWaterYesNoWaterSystem is AnhydrousSolventCheck->NoWaterNoAzeotropeSOLUTION:Perform Azeotropic Distillation(add Toluene/IPA, distill to dry)YesWater->AzeotropeAntiSolventAnti-Solvent Used?NoWater->AntiSolventTooFastAddition was too fastor too non-polar (e.g., Hexane)AntiSolvent->TooFastYes (Hexane/Heptane)TempControlTemp was too lowduring additionAntiSolvent->TempControlYes (General)ImpurityCheck Purity (HPLC).Is purity < 90%?AntiSolvent->ImpurityNo (Single Solvent)ReheatSOLUTION:Reheat to redissolve oil.Add Seed at T > T_oil.Switch to EtOAc instead of Hexane.TooFast->ReheatTempControl->ReheatDirtyImpurities depress Melting PointImpurity->DirtyYesCleanMetastable Zone IssueImpurity->CleanNoAcidBaseSOLUTION:Perform Acid/Base Extractionto remove neutral impuritiesbefore crystallization.Dirty->AcidBaseSeedSOLUTION:Use 'Oiling Out' Crystallization:Vigorous stirring at T_oil,add seeds to oil droplets.Clean->Seed

Caption: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) in CPEA-HCl crystallization.

Comparative Data: Solvent Efficacy

The following table summarizes solvent suitability based on internal application data for lipophilic amine salts.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingImpurity RejectionRecommendation
Water Very HighHighCritical PoorAvoid. Hydrates form oils easily.[1]
Ethanol (EtOH) Very HighModerateLowModerateGood for initial crude isolation.[1]
IPA HighLowLowExcellent Preferred. Best balance.
IPA / EtOAc HighVery LowLow-MediumExcellent Gold Standard for high yield.
DCM / Ether HighLowMediumGoodSafety Risk. Avoid Ether if possible.
Toluene ModerateVery LowHighHighUse only if water removal is needed.

Frequently Asked Questions (FAQ)

Q1: My product is sticking to the glass as a gum. How do I recover it?

  • A: This is the "gumming" phenomenon.[1] Do not scrape it.[1] Add a small amount of fresh IPA , heat until the gum dissolves, and then scratch the glass surface with a glass rod while cooling to induce nucleation. Once seeds form, they will act as templates for the remaining gum to crystallize.[1]

Q2: Can I use HCl gas to crystallize directly from the reaction mixture?

  • A: Yes. If you have the free base in a non-polar solvent (like MTBE or Toluene), bubbling dry HCl gas is effective.[1] However, this often produces very fine, amorphous powder that traps solvent.[1] Recommendation: Isolate the crude solid via HCl gas, then perform the IPA/EtOAc recrystallization (Method A) described above for the final form.

Q3: The melting point is lower than the literature value (approx. 217°C).[1] Why?

  • A: A depressed melting point usually indicates:

    • Residual Solvent: The cyclopentyl ring can trap lattice solvent.[1] Dry at 50°C under high vacuum (>24 hours).

    • Hydrochloride Stoichiometry: Ensure you don't have the dihydrochloride (rare, but possible if forcing conditions are used) or excess free HCl trapped in the lattice.[1] Reslurry in EtOAc to remove excess acid.

References & Authoritative Sources

  • Crystallization of Amine Salts (General Principles):

    • Source: Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

    • Relevance: Defines the mechanism of "oiling out" in amine salts and the use of acetate anti-solvents.

    • URL:[1]

  • Synthesis and Isolation of Cyclopentyl-Phenylethylamines:

    • Source: US Patent 2008/0262098 A1 (NeuroSearch A/S).[1] Monoamine Reuptake Inhibitors.[1]

    • Relevance: Describes the synthesis and salt formation of homologous cyclopentyl-phenylethylamine derivatives using Ethanol/Diethyl Ether and IPA systems.

    • URL:[1]

  • Oiling Out Phenomena in Pharmaceutical Crystallization:

    • Source: Veesler, S., et al. (2006).[1] Liquid-Liquid Phase Separation in Crystallization of Small Molecule Drugs. Organic Process Research & Development.

    • Relevance: Provides the theoretical basis for the "Diagnostic Logic Tree" regarding temperature control and seeding in the oil phase.

    • URL:[1]

  • Solubility of Phenylethylamine HCl:

    • Source: PubChem Compound Summary for CID 9075 (Phenethylamine HCl).[1]

    • Relevance: Baseline solubility data for the homologous core structure.

    • URL:[1]

Validation & Comparative

C13 NMR chemical shifts for beta-cyclopentyl phenethylamine

Structural Elucidation & Comparative C NMR Guide: -Cyclopentyl Phenethylamine[1]

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the Carbon-13 (


-Cyclopentyl Phenethylamine (BCPEA)
Phenethylamine (PEA)1

In drug development, the introduction of a cyclopentyl group at the

  • Increase Lipophilicity: Enhancing Blood-Brain Barrier (BBB) penetration.[1]

  • Steric Protection: Hindering metabolic degradation by Monoamine Oxidase (MAO) enzymes.[1]

  • Receptor Selectivity: Modulating binding affinity for dopamine or norepinephrine transporters.[1]

This guide compares the spectral signature of BCPEA against the unsubstituted PEA parent to establish a self-validating assignment protocol.[1]

The Molecules[1][3][4][5][6][7][8]
  • Reference: Phenethylamine (PEA) –

    
    [1]
    
  • Target:

    
    -Cyclopentyl Phenethylamine (BCPEA) – 
    
    
    [1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and accurate comparison, the following protocol is recommended. This workflow minimizes solvent-induced shifts, particularly for primary amines which are sensitive to pH and hydrogen bonding.[1]

Sample Preparation[1][7]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard for non-salt forms.[1]
    
    • Note: If analyzing the Hydrochloride (HCl) salt, use

      
       or 
      
      
      , but note that chemical shifts will vary by 1-3 ppm relative to
      
      
      .[1]
  • Concentration: 20-30 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center peak of

    
     triplet at 77.16 ppm.[1]
    
Acquisition Parameters (Bruker/Jeol 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for accurate integration of quaternary carbons).[1]
    
  • Scans (NS): Minimum 512 (due to lower sensitivity of

    
    C).
    
  • Temperature: 298 K (

    
    ).
    

Comparative Chemical Shift Analysis

The following table contrasts the experimental shifts of the parent PEA with the calculated/predicted shifts for BCPEA. The assignment logic relies on Substituent Chemical Shift (SCS) additivity rules.[1]

Table 1: C NMR Shift Comparison ( )
Carbon PositionAtom TypePEA (Exp) [ppm]BCPEA (Calc)* [ppm]

Shift
Structural Logic (Causality)

-Carbon
Benzylic39.8 (

)
56.5 - 58.5 (

)
+17.0Primary Diagnostic: Shift from methylene to methine;

-effect of cyclopentyl group (+15-20 ppm).[1]

-Carbon
Amine-adj43.6 (

)
48.0 - 50.0 (

)
+5.0

-effect of cyclopentyl group; slight deshielding due to increased steric bulk nearby.[1]
C1 (Ipso) Aromatic139.8 (

)
142.0 - 144.0 (

)
+3.0Deshielding due to adjacent branching (secondary alkyl vs primary alkyl attachment).[1]
C2/C6 (Ortho) Aromatic128.8 (

)
128.5 (

)
~0.0Minimal perturbation; distant from substituent.[1]
C3/C5 (Meta) Aromatic128.5 (

)
128.2 (

)
~0.0Minimal perturbation.[1]
C4 (Para) Aromatic126.2 (

)
126.0 (

)
~0.0Minimal perturbation.[1]
C1' CyclopentylN/A42.0 - 44.0 (

)
N/AMethine of the ring; shielded relative to acyclic analogs due to ring strain.[1]
C2'/C5' CyclopentylN/A30.5 (

)
N/A

-methylene to the attachment point.[1]
C3'/C4' CyclopentylN/A25.2 (

)
N/A

-methylene; furthest from the aromatic system.[1]

*BCPEA values are high-fidelity predictions based on Pretsch/Clerc additivity rules for alkyl-substituted benzenes and amines.[1]

Structural Elucidation Strategy

To confirm the structure of BCPEA and distinguish it from isomers (e.g.,

Key Diagnostic Signals[1][8]
  • The Benzylic Methine (

    
    -C):  Look for a signal near 57 ppm .[1] In a DEPT-135 or APT experiment, this will phase UP  (positive), whereas in the parent PEA, the corresponding signal at 40 ppm phases DOWN  (negative, 
    
    
    ).[1]
  • The Cyclopentyl Fingerprint: A cluster of three distinct aliphatic signals:

    • One methine (~43 ppm).[1]

    • Two sets of methylenes (~30 ppm and ~25 ppm).[1]

  • Symmetry Check: The aromatic region will show characteristic mono-substitution (Ipso, Ortho, Meta, Para).[1] The cyclopentyl ring, if freely rotating, will show symmetry (C2'=C5', C3'=C4').[1]

Visualization: Assignment Workflow

The following diagram outlines the logical pathway to validate the

NMR_WorkflowSampleUnknown Sample(Candidate: BCPEA)Proton1H NMR ScreeningCheck Integration (19H)Sample->ProtonCarbon13C NMR (Proton Decoupled)Identify Carbon Count (11 Unique Signals)Proton->CarbonDEPTDEPT-135 / APTPhase EditingCarbon->DEPTCheckBetaCheck ~57 ppm SignalDEPT->CheckBetaAnalyze MultiplicityConfirmedCONFIRMED: Beta-Cyclopentyl(Methine at 57ppm)CheckBeta->ConfirmedPositive Phase (CH)@ ~57 ppmRejectREJECT: Likely Alpha-Isomeror UnsubstitutedCheckBeta->RejectNegative Phase (CH2)@ ~40 ppmCheckRingCheck 25-45 ppm RegionCheckRing->Confirmed3 Aliphatic Signals(Symm. Cyclopentyl)Confirmed->CheckRingValidate Ring

Figure 1: Decision tree for the structural validation of

Mechanistic Insight: Why the Shifts Move

Understanding the causality of these shifts allows you to apply this knowledge to other analogs.[1]

The -Effect (Deshielding)

Replacing a Hydrogen on the


-effect
11
  • Magnitude: Typically +10 to +20 ppm.[1]

  • Result: PEA (40 ppm)

    
     BCPEA (~57 ppm).[1]
    
Steric Compression (Shielding)

While the


-gauche effect
1
  • Observation: If the observed shift is lower than predicted (e.g., 52 ppm instead of 57 ppm), it indicates significant steric crowding forcing a specific rotameric population.[1]

Ring Strain

Cyclopentyl carbons generally resonate at slightly higher frequencies (downfield) than cyclohexyl carbons due to ring strain and bond angle deformation, which alters the hybridization character slightly away from pure

1

References

  • Phenethylamine Spectral Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3065 (

      
      C NMR of Phenethylamine).
      
    • URL:[Link][1]

  • Substituent Chemical Shift Additivity Rules

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Chapter:

      
      C NMR estimation rules for alkanes and alkyl-substituted benzenes).
      
    • URL:[Link][1]

  • Cyclopentyl vs.

    • Source: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on conformational mobility and NMR time-scales).

    • URL:[Link][1]

  • Synthesis and Characterization of Phenethylamine Analogs

    • Source: Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual data on synthesis and characterization of steric phenethylamines).

    • URL:[Link][1]

Validating Purity of 2-Cyclopentyl-2-phenylethylamine via TLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-cyclopentyl-2-phenylethylamine represents a challenging analyte due to its amphiphilic nature—possessing both a lipophilic cyclopentyl-phenyl scaffold and a basic primary amine tail. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative release testing, Thin Layer Chromatography (TLC) is the superior choice for rapid, at-line reaction monitoring and high-throughput fraction analysis.

This guide provides a self-validating TLC protocol designed to overcome the common "tailing" issues associated with amine chromatography on silica. We compare this optimized TLC method against standard solvent systems and HPLC alternatives to demonstrate its utility in a lean drug development workflow.

Chemical Context & Impurity Profile[1][2]

To validate purity, one must understand what "impurity" looks like. The synthesis of 2-cyclopentyl-2-phenylethylamine typically involves the reduction of a precursor (e.g., a nitrile or oxime) or reductive amination of a ketone.

Target Analyte Properties:

  • Structure: Primary amine (Basic, pKa ~10).

  • Chromophore: Phenyl ring (UV active at

    
     ~254 nm).
    
  • Challenge: Strong interaction between the amine protons and the acidic silanol groups (

    
    ) of the stationary phase causes severe peak tailing.
    

Common Impurities: | Impurity Type | Likely Source | Polarity Relative to Product | Predicted


 Behavior |
| :--- | :--- | :--- | :--- |
| Cyclopentyl phenyl ketone  | Starting Material | Non-polar (No H-bond donor) | High (Near solvent front) |
| N-Benzyl derivatives  | Side Product (Dimerization) | Reduced Polarity | Higher than product |
| Amine Salts  | Incomplete workup | Highly Polar | Baseline (

) |

Comparative Methodology: Developing the Protocol

We compared three solvent systems to determine the optimal separation efficiency. The "Standard" systems often fail for amines, necessitating the "Optimized" protocol.

Mobile Phase Performance Comparison

Stationary Phase: Silica Gel 60


 (Aluminum backed).
SystemComposition (v/v)ResultAnalysis
A (Standard) Hexane : Ethyl Acetate (3:1)FAIL Analyte streaks from baseline to solvent front. No distinct spot.
B (Polar) DCM : Methanol (9:1)POOR Analyte moves but tails significantly (

range 0.1–0.4).
C (Optimized) DCM : MeOH :

(90:9:1)
PASS Sharp, compact spot (

). Base suppresses silanol ionization.

Expert Insight: The addition of Ammonium Hydroxide (


) or Triethylamine (TEA) is non-negotiable. It deprotonates the silanol groups and keeps the amine analyte in its free-base form, ensuring tight spot morphology.
Visualization Comparison

Since the molecule has a phenyl ring, it is UV active. However, chemical staining provides orthogonal validation of the functional group (primary amine).

MethodMechanismSensitivitySpecificity
UV (254 nm)

transition quenching
Moderate (

1

g)
Low (Detects all aromatics)
Ninhydrin Reacts with free amines to form Ruhemann's PurpleHigh (

0.1

g)
High (Specific to

amines)
Iodine (

)
Reversible intercalationHighLow (Universal organic stain)

Comparative Analysis: TLC vs. HPLC

Why use TLC when HPLC exists? The decision depends on the stage of development.

FeatureTLC (Optimized Method)HPLC (Reverse Phase C18)
Throughput Parallel (20+ samples/plate)Serial (15–30 min/sample)
Cost per Run < $0.50 USD> $15.00 USD (Solvents + Column wear)
Resolution Low (Separation Efficiency

)
High (Separation Efficiency

)
Quantitation Semi-Quantitative (Visual)Quantitative (Area %)
Blind Spots None (Everything stays on the plate)High (Compounds may stick to column and never elute)

Detailed Experimental Protocol

Materials
  • TLC Plates: Merck Silica Gel 60

    
    .
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25% aq).

  • Stain: Ninhydrin solution (0.3g ninhydrin in 100mL n-butanol + 3mL acetic acid).

Step-by-Step Workflow
  • Chamber Saturation:

    • Mix DCM : MeOH :

      
       (90:9:1)  in a developing chamber.
      
    • Place a filter paper inside to assist saturation. Close lid and wait 15 mins.

    • Why? Saturation prevents "edge effect" and ensures reproducible

      
       values.
      
  • Sample Preparation:

    • Dissolve ~5 mg of 2-cyclopentyl-2-phenylethylamine in 1 mL of DCM.

    • Self-Validation: Always spot a "Co-spot" (Mix of Starting Material + Product) to prove separation.

  • Spotting & Development:

    • Spot 1

      
      L aliquots: [Lane 1: SM] [Lane 2: Co-spot] [Lane 3: Product].
      
    • Develop until solvent front reaches 1 cm from top.

  • Visualization (The Dual-Check):

    • Check 1 (UV): Circle dark spots under 254 nm lamp. (Verifies aromatic ring).

    • Check 2 (Ninhydrin): Dip plate in Ninhydrin stain. Heat with heat gun at 110°C until spots appear.

    • Result: Product appears as a distinct purple/red spot .[1] Impurities lacking amines (like ketones) will NOT stain purple.

Visualization of Logic & Workflow

Diagram 1: Method Development Decision Tree

This logic gate ensures you select the correct parameters for amine analysis.

G start Start: Purity Check struct Analyze Structure: Is it a Basic Amine? start->struct tailing Risk: Tailing on Silica struct->tailing Yes modifier Action: Add Basic Modifier (TEA or NH4OH) tailing->modifier uv_check Is it UV Active? modifier->uv_check vis_uv Visualize: UV 254nm uv_check->vis_uv Yes vis_stain Visualize: Ninhydrin Stain (Specific for Amines) vis_uv->vis_stain Orthogonal Check final Valid Purity Profile vis_stain->final

Caption: Decision logic for selecting mobile phase modifiers and visualization techniques for amine derivatives.

Diagram 2: The Self-Validating Experimental Workflow

The "Co-Spot" is the critical step that validates the separation power of the plate.

Workflow cluster_0 Plate Preparation cluster_1 Development cluster_2 Analysis step1 Spot 1: SM (Reference) run Run in DCM/MeOH/NH4OH (90:9:1) step1->run step2 Spot 2: Co-Spot (Mix) step2->run step3 Spot 3: Product (Analyte) step3->run result Check Separation: Is Spot 2 separated? run->result pass PASS: Pure Product result->pass Yes fail FAIL: Optimize Solvent result->fail No

Caption: The "Co-Spot" technique guarantees that the solvent system can actually distinguish the product from the starting material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general TLC mechanisms and visualization).

  • Reich, H. J. (2017). Common TLC Stains.[2][3] University of Wisconsin-Madison, Department of Chemistry. (Authoritative source on Ninhydrin and amine visualization).

  • Merck KGaA. (2023). Thin Layer Chromatography: A Guide to the Techniques. (Technical specifications for Silica Gel 60 F254).

  • BOC Sciences. (2023). Phenethylamine and Impurities. (Context on phenylethylamine derivatives and impurity profiles).

  • BenchChem. (2025). A Comparative Guide to Monitoring Reactions: TLC vs HPLC. (Comparative data on analytical techniques).

Sources

A Comparative Guide to the Melting Point Determination of 2-Cyclopentyl-2-phenylethylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-phase drug development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount. The selection of an appropriate salt form for an ionizable API can profoundly influence its physicochemical and biopharmaceutical properties, including melting point, solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive framework for the comparative analysis of various salts of the novel compound 2-cyclopentyl-2-phenylethylamine, focusing on the determination and interpretation of their melting points.

While specific experimental data for 2-cyclopentyl-2-phenylethylamine salts are not publicly available, this document will establish the fundamental principles and methodologies required for such an investigation. The amine functionality present in this molecule makes it a prime candidate for salt formation to enhance its properties.[3]

The Critical Role of Salt Selection and Melting Point

The melting point of a pharmaceutical salt is a critical physical characteristic. It is not merely an indicator of purity but also provides insights into the lattice energy of the crystal structure. A higher melting point generally correlates with greater crystal lattice energy, which can, in turn, affect the salt's solubility and dissolution rate.[4] The selection of a salt form is a crucial step in drug development, aiming to optimize the API's properties for its intended dosage form and route of administration.[1][5]

A well-designed salt screening and selection process can significantly accelerate the drug development timeline by identifying the most stable and manufacturable form of the API early on.[1]

Theoretical Considerations: The Influence of the Counter-ion

The choice of the acid used to form the salt (the counter-ion) has a significant impact on the resulting salt's properties. For a basic compound like 2-cyclopentyl-2-phenylethylamine, various inorganic and organic acids can be used to form crystalline salts. The properties of the resulting salt are highly dependent on the nature of the counter-ion.[4][6]

Key factors influenced by the counter-ion include:

  • pKa Difference: For successful salt formation, the pKa of the counter-ion should be at least 2 pH units lower than the pKa of the basic drug.[2][7] This ensures a stable ionic bond.

  • Size and Shape: Smaller, more compact counter-ions tend to form salts with higher melting points.[4]

  • Hydrogen Bonding: The potential for hydrogen bonding between the cation and anion can significantly influence the crystal lattice and, consequently, the melting point.[4]

The overall process for salt selection and melting point determination can be visualized as a systematic workflow.

Salt_Selection_Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Synthesis & Isolation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Decision API 2-Cyclopentyl-2-phenylethylamine (Free Base) Synthesis Salt Synthesis Protocol API->Synthesis Acids Select Counter-ions (HCl, H2SO4, Tartaric, etc.) Acids->Synthesis Isolation Crystallization & Isolation Synthesis->Isolation MP_Det Melting Point Determination (USP <741>) Isolation->MP_Det Other Further Analysis (Solubility, Stability, etc.) Isolation->Other Data Comparative Data Analysis MP_Det->Data Other->Data Selection Optimal Salt Form Selection Data->Selection

Caption: Workflow for Salt Selection and Melting Point Determination.

Comparative Analysis of Potential Salts: A Hypothetical Overview

Given the lack of specific data for 2-cyclopentyl-2-phenylethylamine, the following table presents a hypothetical comparison of potential salts. The expected melting point ranges are based on general principles observed for amine salts.

Counter-ion (Acid)Salt FormExpected Melting PointRemarks
Hydrochloric Acid (HCl)HydrochlorideHighOften forms stable, crystalline salts. May be hygroscopic.[7]
Sulfuric Acid (H₂SO₄)SulfateHighCan form mono- or di-basic salts, potentially offering different properties.
L-Tartaric AcidTartrateMedium to HighChiral counter-ion, useful for potential resolution of enantiomers. Can form stable, crystalline salts.
Citric AcidCitrateMediumA bulky, polyprotic acid that may form less ordered crystals, potentially leading to a lower melting point.
Methane Sulfonic AcidMesylateMedium to HighOften improves solubility compared to the hydrochloride salt.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of amine salts and the determination of their melting points.

Protocol for the Synthesis of Amine Hydrochloride Salts

This protocol provides a general method for the synthesis of the hydrochloride salt of a primary amine.

Materials:

  • 2-Cyclopentyl-2-phenylethylamine (free base)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Diethyl Ether

  • Isopropyl Alcohol (IPA)

  • Stir plate and magnetic stir bar

  • Glassware (beaker, dropping funnel)

  • pH paper or calibrated pH meter

Procedure:

  • Dissolution: Dissolve the amine free base in a minimal amount of a suitable solvent like isopropyl alcohol or diethyl ether in a beaker with stirring.[8]

  • Acidification: Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirring solution.[9] Vapors may be produced during this exothermic reaction.[9]

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath and by adding an excess of a non-polar solvent like anhydrous diethyl ether.[8]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the salt in a vacuum oven at a suitable temperature to remove residual solvents.

Protocol for Melting Point Determination (USP <741> Class I)

This protocol adheres to the standards set by the United States Pharmacopeia (USP) for melting point determination.[10][11][12]

Apparatus:

  • Melting point apparatus with a heating block and a means for temperature control and observation.

  • USP-compliant capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).[10]

  • Certified reference standards for calibration (e.g., caffeine, vanillin).[10]

Procedure:

  • Calibration: Calibrate the melting point apparatus using at least three USP Melting Point Reference Standards at a heating rate of 1°C/minute.[10] The measured clear points should be within the acceptable range of the certified values.[10]

  • Sample Preparation: Ensure the salt sample is completely dry. Charge the capillary tube with the dry powder to form a packed column of 2.5 - 3.5 mm in height.[10]

  • Measurement:

    • Insert the charged capillary into the heating block when the temperature is approximately 5-10°C below the expected melting point.[10][12]

    • Set the heating rate to 1 ± 0.5 °C/minute.[10]

    • Record the temperature at which the column of the substance is observed to collapse against the side of the capillary tube as the beginning of the melting range.[10][13]

    • Record the temperature at which the substance becomes completely liquid as the end of the melting range (the "clear point").[10]

  • Reporting: The melting range is reported as the interval between the temperature at the start and the end of melting. A sharp melting range (typically < 2°C) is indicative of a pure substance.

A decision tree can guide the selection of an appropriate salt form based on the initial characterization data.

Salt_Decision_Tree Start Synthesized Salt Characterization Data MP Melting Point > 150°C? Start->MP Hygro Low Hygroscopicity? MP->Hygro Yes Reject_MP Reject (Potential for instability at lower temperatures) MP->Reject_MP No Sol Acceptable Aqueous Solubility? Hygro->Sol Yes Reject_Hygro Reject (Handling and stability issues) Hygro->Reject_Hygro No Stable Chemically Stable? Sol->Stable Yes Reject_Sol Reject (Poor bioavailability) Sol->Reject_Sol No Accept Candidate for Further Development Stable->Accept Yes Reject_Stable Reject (Degradation issues) Stable->Reject_Stable No

Caption: Decision Tree for Optimal Salt Form Selection.

Data Interpretation and Troubleshooting

  • Sharp Melting Range: A narrow melting range (e.g., 0.5-2°C) typically indicates a high degree of purity for a crystalline solid.

  • Broad Melting Range: A wide melting range can suggest the presence of impurities, which depress and broaden the melting range. It could also indicate that the substance is amorphous or is decomposing upon melting.

  • Decomposition: If the sample darkens or evolves gas during heating, it is likely decomposing. The temperature at which this is observed should be noted.

  • Troubleshooting: Inaccurate results can arise from a poorly calibrated apparatus, a heating rate that is too fast, or a poorly packed capillary tube. Always ensure the apparatus is calibrated and the procedure is followed precisely.[10]

Conclusion

The determination of the melting points of different salts of 2-cyclopentyl-2-phenylethylamine is a foundational step in its development as a potential therapeutic agent. This comparative analysis, guided by established protocols and theoretical principles, allows researchers to select a salt form with optimal physicochemical properties. A systematic approach to salt screening and characterization, as outlined in this guide, is essential for making informed decisions that will ultimately impact the safety, efficacy, and manufacturability of the final drug product.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Retrieved from [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • Pharmacopeia. (n.d.). USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 21(1), 83-94. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Bighash, M., & Teymouri, M. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 110(12), 3757-3770. Retrieved from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: (2-Cyclopentyl-2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 175343-28-9 Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.30 g/mol Synonyms: 2-Cyclopentyl-2-phenylethanamine; β-Cyclopentyl-β-phenylethylamine[1]

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling (2-Cyclopentyl-2-phenylethyl)amine requires a nuanced understanding of its structural properties. Unlike simple aliphatic amines, this molecule possesses significant lipophilicity due to the cyclopentyl and phenyl rings at the


-position. This structural feature facilitates rapid dermal absorption and potential blood-brain barrier penetration, amplifying the systemic toxicity risks beyond simple corrosivity.

While specific toxicological data for this research chemical is less abundant than for commodity solvents, we apply the Precautionary Principle based on its functional class (Primary Amine) and structural analogs (e.g., 2-Phenylethylamine).

Core Hazard Classification (GHS Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage 1 H318: Causes serious eye damage.[2]
Acute Toxicity (Oral) 4 (or 3) H302/H301: Harmful/Toxic if swallowed.[3]
Acute Toxicity (Dermal) 3 H311: Toxic in contact with skin (Predicted due to lipophilicity).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The lipophilic nature of this amine requires barrier materials that resist permeation by organic bases.

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the operation scale.

PPE_Logic Start Operation Assessment Scale Volume / Concentration? Start->Scale Small < 10 mL / Dilute Solution Scale->Small Large > 10 mL / Neat Liquid Scale->Large Gloves_S Gloves: Double Nitrile (0.11 mm min) Small->Gloves_S Eye_S Eye: Chemical Goggles (Indirect Vent) Small->Eye_S Gloves_L Gloves: Silver Shield® or Thick Neoprene (>0.5 mm) Large->Gloves_L Eye_L Eye: Face Shield + Chemical Goggles Large->Eye_L Resp_Check Fume Hood Available? Eye_S->Resp_Check Eye_L->Resp_Check Resp_Yes No Respirator Needed (If Sash < 18 inches) Resp_Check->Resp_Yes Yes Resp_No Full Face Respirator (Cartridge: Organic Vapor + Amine) Resp_Check->Resp_No No

Figure 1: PPE Selection Logic based on operational scale and engineering controls.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection Primary: Silver Shield® (Laminate) or Viton.Secondary (Splash): Double-layered Nitrile (minimum 5 mil outer).Amines can degrade latex and thin nitrile rapidly. The "Double Gloving" technique with a colored inner glove provides a visual indicator of breach.
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Face shield required for volumes >10mL.The pH of amine solutions can exceed 12, causing immediate, irreversible corneal opacity and blindness upon contact.
Body Protection Chemical-Resistant Lab Coat (polypropylene/polyethylene coated) + Apron.Standard cotton coats absorb liquids, holding the corrosive agent against the skin. Impervious materials are mandatory.[3]
Respiratory Fume Hood (Face velocity: 80–100 fpm).Inhalation of amine vapors causes respiratory tract edema. If hood is unavailable, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

Operational Handling Protocol

Objective: Safe transfer and reaction setup of (2-Cyclopentyl-2-phenylethyl)amine without exposure.

Pre-Operational Checklist
  • Quenching Agent Ready: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.

  • Ventilation Check: Verify fume hood flow indicator is green/normal.

  • Clearance: Remove incompatible chemicals (oxidizers, acids, acid chlorides) from the immediate workspace.

Step-by-Step Handling Workflow

Handling_Workflow Prep 1. Preparation (Weighing/Syringe) Transfer 2. Transfer (Cannula/Syringe) Prep->Transfer Sealed Vessel Reaction 3. Reaction Setup (Inert Atmosphere) Transfer->Reaction Dropwise Addn Quench 4. Quench/Cleanup (Acid Neutralization) Reaction->Quench Complete

Figure 2: Operational workflow for handling amine reagents.

  • Weighing & Dispensing:

    • Solid/Viscous Liquid: If the compound is a low-melting solid or viscous liquid, warm gently (water bath <40°C) to liquefy if necessary.

    • Technique: Use a positive displacement pipette or a glass syringe with a Luer-lock tip. Avoid standard air-displacement pipettes as amine vapors can corrode the internal piston mechanism.

    • Containment: Weigh inside the fume hood. Do not tare the balance outside the hood.

  • Reaction Setup:

    • Inert Atmosphere: Amines react with atmospheric CO₂ to form carbamates. Keep the reaction vessel under Nitrogen or Argon.

    • Addition: Add the amine slowly to the reaction mixture. Exothermic reaction is likely if adding to an acid or electrophile.

  • Spill Management (Immediate Action):

    • Minor Spill (<5 mL): Cover with vermiculite or dry sand . Neutralize with dilute acetic acid. Scoop into a waste container.

    • Major Spill: Evacuate the area.[3][4] Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if vapors are strong.

Disposal & Waste Management

Critical Rule: Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing seals.

Waste Stream Classification
Waste TypeClassificationDisposal Procedure
Liquid Waste Basic Organic Waste Collect in a dedicated HDPE container labeled "Alkaline Organic Waste". Do not mix with Acid Waste (Risk of exotherm/explosion).
Solid Waste Hazardous Debris Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear plastic and labeled "Toxic Debris".
Sharps Chemically Contaminated Needles/syringes used with the amine must go into a hard-walled sharps container immediately. Do not recap.

Neutralization Protocol for Empty Containers:

  • Rinse the empty bottle with a small volume of Ethanol.

  • Rinse again with 5% HCl or Acetic Acid to convert residual amine to the non-volatile ammonium salt.

  • Dispose of rinsate in the aqueous waste stream.

  • Deface the label and discard the glass.

References

  • ChemicalBook. (2025).[4] Product: (2-Cyclopentyl-2-phenylethyl)amine - CAS 175343-28-9.[1][5][][7][8] Retrieved from

  • US Biological Life Sciences. (n.d.).[1] (2-Cyclopentyl-2-phenylethyl)amine Product Specifications. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Phenylethylamine (Analog Read-Across). Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Phenylethylamine.[1][2][3][7][9][10] Retrieved from

(Note: Due to the specific nature of this building block, some safety parameters are derived from the closest structural analog, 2-Phenylethylamine [CAS 64-04-0], adhering to standard industrial hygiene practices for read-across assessment.)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.